(+/-)-PPCC oxalate
Beschreibung
Eigenschaften
IUPAC Name |
methyl (1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate;methyl (1R,2S)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H29NO3.2C2H2O4/c2*1-18-8-10-20(11-9-18)24(22(26)28-2)16-21(24)17-25-14-12-23(27,13-15-25)19-6-4-3-5-7-19;2*3-1(4)2(5)6/h2*3-11,21,27H,12-17H2,1-2H3;2*(H,3,4)(H,5,6)/t2*21-,24+;;/m10../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJDSEGFEVKASG-KLELIYFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@]2(C[C@@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)[C@@]2(C[C@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H62N2O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (+/-)-PPCC Oxalate: A Potent Sigma-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling (+/-)-PPCC Oxalate
This compound is a high-affinity sigma-1 receptor agonist, a research compound that has garnered significant interest for its potential to modulate a unique and increasingly important intracellular signaling hub.[1] With a binding affinity (Ki) of 1.5 nM for the sigma-1 receptor, this small molecule provides a powerful tool for investigating the receptor's diverse physiological and pathophysiological roles.[1] This guide will provide an in-depth exploration of this compound, its mechanism of action, and its application as a research tool, with a clear distinction from the similarly abbreviated but chemically distinct oxidizing agent, pyridinium chlorochromate (PCC), and the metabolic byproduct, oxalate.
The sigma-1 receptor itself is a non-opioid, transmembrane protein predominantly located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum.[2][3] It functions as a molecular chaperone, playing a critical role in cellular stress responses, ion channel regulation, and neuronal signaling.[4][5] Agonists of the sigma-1 receptor, such as this compound, are being investigated for their therapeutic potential in a range of disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[3][4]
The Core Mechanism: Agonism at the Sigma-1 Receptor
The primary mechanism of action of this compound is its function as a potent agonist at the sigma-1 receptor.[1][6] This interaction initiates a cascade of downstream signaling events that can vary depending on the cellular context and the presence of other signaling molecules.
Probing Receptor Affinity: Radioligand Binding Assays
A fundamental experiment to characterize the interaction of a compound like this compound with its target is the radioligand binding assay. This technique allows for the determination of the binding affinity (Ki), a measure of how tightly the ligand binds to the receptor.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
-
Preparation of Membranes: Homogenize tissue or cells expressing the sigma-1 receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation with a known concentration of a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine) and varying concentrations of the unlabeled test compound (this compound).[7]
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a set period (e.g., 120 minutes) to allow the binding to reach equilibrium.[7]
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can then be calculated. The Ki value can be determined from the IC50 using the Cheng-Prusoff equation.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 1.5 nM | [1] |
Downstream Signaling Cascades of Sigma-1 Receptor Activation
Activation of the sigma-1 receptor by an agonist like this compound can trigger a variety of downstream signaling pathways, contributing to its diverse cellular effects.
Modulation of Ion Channels
The sigma-1 receptor is known to interact with and modulate the activity of several types of ion channels, including voltage-gated potassium (Kv) channels and NMDA receptors.[5] This modulation can alter neuronal excitability and synaptic plasticity. For instance, sigma-1 receptor activation can regulate the function of Kv1.4 channels.[5]
MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is a key signaling route involved in cell survival, proliferation, and differentiation. Studies have shown that sigma-1 receptor activation can modulate the phosphorylation and activation of ERK.[8] This suggests a potential mechanism by which this compound could influence cellular fate.
Attenuation of Oxidative Stress
The sigma-1 receptor plays a significant role in cellular responses to oxidative stress.[9] Agonists of this receptor have been shown to have neuroprotective effects by mitigating the damaging effects of reactive oxygen species (ROS).[8][9] One proposed mechanism involves the modulation of aquaporin-mediated hydrogen peroxide permeability.[9]
Signaling Pathway of Sigma-1 Receptor Agonism
Caption: A typical experimental workflow to investigate the neuroprotective effects of this compound.
Interaction with Other Receptor Systems: The Kappa Opioid Connection
Interestingly, research has shown that (+/-)-PPCC, by acting as a sigma-1 agonist, can antagonize the antinociceptive effects mediated by the kappa opioid receptor. [6]This highlights the complex interplay between different receptor systems and suggests that the overall pharmacological effect of this compound may be a result of its influence on multiple signaling pathways.
Conclusion: A Versatile Tool for Sigma-1 Receptor Research
This compound is a valuable pharmacological tool for researchers investigating the multifaceted roles of the sigma-1 receptor. Its high affinity and agonistic activity allow for the targeted activation of this receptor, enabling the elucidation of its downstream signaling pathways and cellular functions. Understanding the mechanism of action of compounds like this compound is crucial for the development of novel therapeutics targeting the sigma-1 receptor for a variety of human diseases.
References
- Current time information in El Paso County, US. (n.d.). Google.
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). International Journal of Molecular Sciences, 24(3), 1997. [Link]
-
Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (2022). International Journal of Molecular Sciences, 23(14), 7572. [Link]
-
Oxalate-induced activation of PKC-alpha and -delta regulates NADPH oxidase-mediated oxidative injury in renal tubular epithelial cells. (2007). American Journal of Physiology-Renal Physiology, 292(5), F1396-F1406. [Link]
-
Sigma-1 Receptor Agonists Acting on Aquaporin-Mediated H2O2 Permeability: New Tools for Counteracting Oxidative Stress. (2021). International Journal of Molecular Sciences, 22(16), 8783. [Link]
-
Physician Acceptance of a Physician‐Pharmacist Collaborative Treatment Model for Hypertension Management in Primary Care. (2015). The Journal of Clinical Hypertension, 17(6), 473-479. [Link]
-
Sigma1 Regulates Lipid Droplet–Mediated Redox Homeostasis Required for Prostate Cancer Proliferation. (2023). Cancer Research, 83(21), 3568-3584. [Link]
-
Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. (2020). Frontiers in Neuroscience, 14, 603. [Link]
-
A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect. (2008). Neuroscience Letters, 433(2), 142-145. [Link]
-
Sigma-1 Receptor Assays with Fluorescent Ligands. (2025). Celtarys Research. [Link]
-
Sigma-1 receptor exerts protective effects on ameliorating nephrolithiasis by modulating endoplasmic reticulum-mitochondrion association and inhibiting endoplasmic reticulum stress-induced apoptosis in renal tubular epithelial cells. (2024). Cell & Bioscience, 14(1), 118. [Link]
-
Sigma-1 receptor. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Oxalate disrupts monocyte and macrophage cellular function via Interleukin-10 and mitochondrial reactive oxygen species (ROS) signaling. (2023). Frontiers in Immunology, 14, 1269502. [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved February 7, 2026, from [Link]
-
Neuroprotective Effect of Escitalopram Oxalate in Rats With Chronic Hypoperfusion. (2013). Journal of Geriatric Cardiology, 10(1), 69-74. [Link]
-
In Vitro Permeation Testing (IVPT): Application to Cosmetic Products PKDERM-Teledyne Hanson Research. (2022, December 1). YouTube. [Link]
-
Oxalate induces mitochondrial dysfunction and disrupts redox homeostasis in a human monocyte derived cell line. (2017). Redox Biology, 15, 26-34. [Link]
-
Course Content and Outcomes Guides (CCOG) at PCC. (n.d.). Portland Community College. Retrieved February 7, 2026, from [Link]
-
Neuroprotective Role of Phytochemicals. (2021). Molecules, 26(15), 4587. [Link]
-
Course Content and Outcomes Guides (CCOG) at PCC. (n.d.). Portland Community College. Retrieved February 7, 2026, from [Link]
-
NUR 112 - Basic Concepts of Pharmacology. (n.d.). Pikes Peak State College. Retrieved February 7, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sigma-1 receptor exerts protective effects on ameliorating nephrolithiasis by modulating endoplasmic reticulum-mitochondrion association and inhibiting endoplasmic reticulum stress-induced apoptosis in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 6. A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to (+/-)-PPCC Oxalate: A Selective Sigma-1 Receptor Agonist
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of (+/-)-PPCC oxalate, a potent and selective sigma-1 (σ1) receptor agonist. It is designed for researchers, scientists, and drug development professionals investigating the sigma-1 receptor's role in cellular function and its potential as a therapeutic target. This document delves into the receptor's background, the specific pharmacological profile of this compound, its mechanism of action, and detailed, field-proven protocols for its application in key in vitro assays. The information herein is grounded in authoritative scientific literature to ensure accuracy and reproducibility, empowering researchers to effectively utilize this valuable chemical tool.
Introduction: The Sigma-1 Receptor as a Therapeutic Target
The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[1][2][3] Unlike conventional receptors, S1R is not a G-protein coupled receptor or an ion channel itself but rather a modulator of various signaling proteins and ion channels.[4] It plays a crucial role in maintaining cellular homeostasis, particularly under conditions of stress, by regulating calcium signaling, ion channel activity, and cellular survival pathways.[2][5]
The therapeutic potential of modulating S1R activity is vast, with implications for a range of pathologies including neurodegenerative diseases, neuropathic pain, cancer, and psychiatric disorders.[2][6] Agonism at the S1R has been shown to confer neuroprotective effects, making selective agonists like this compound invaluable tools for both basic research and therapeutic discovery.[6][7]
Pharmacological Profile of this compound
This compound, or Methyl(1R,2S/1S,2R)-2-[4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl) cyclopropanecarboxylate, is a high-affinity S1R ligand that acts as a specific agonist.[7] Its utility as a research tool stems from its potent and selective binding profile.
Binding Affinity and Selectivity
The defining characteristic of a useful chemical probe is its selectivity. This compound demonstrates high affinity for the S1R with a significantly lower affinity for the sigma-2 (σ2) receptor subtype, ensuring that observed effects can be more confidently attributed to S1R activation.[8]
Table 1: Binding Affinity of this compound
| Receptor Target | Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|
| Sigma-1 (σ1) | 1.5[8][9][10] | \multirow{2}{*}{~34-fold} |
| Sigma-2 (σ2) | 50.8[8] | |
Ki (Inhibition Constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Furthermore, this compound is highly selective over a broad panel of other common CNS targets, including dopaminergic and muscarinic receptors, as well as the dopamine transporter (DAT) and serotonin transporter (SERT).[8] This high degree of selectivity minimizes off-target effects, a critical requirement for elucidating the specific functions of the S1R.
Mechanism of Action and Signaling Pathways
As a ligand-operated chaperone, the S1R's function is initiated upon binding by an agonist like (+/-)-PPCC. In its resting state, S1R is often associated with the binding immunoglobulin protein (BiP), another ER chaperone. Agonist binding causes the S1R to dissociate from BiP, allowing it to interact with and modulate "client" proteins.[3]
One of the most well-characterized functions of S1R is the modulation of calcium (Ca2+) signaling between the ER and mitochondria.[3] By interacting with the inositol 1,4,5-trisphosphate receptor (IP3R), an ER-resident calcium channel, S1R activation can potentiate the release of Ca2+ from the ER.[3] This modulation of intracellular Ca2+ is critical for numerous cellular processes, including neuronal excitability and synaptic plasticity.[11]
Caption: S1R Agonist Signaling Pathway.
Experimental Protocols: In Vitro Characterization
To harness the capabilities of this compound as a research tool, robust and validated experimental protocols are essential. The following sections detail the methodology for a foundational in vitro assay.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the S1R through competitive displacement of a known radioligand.
Causality Behind Experimental Choices:
-
Radioligand: -pentazocine is a commonly used, selective S1R radioligand.[12][13] Its concentration is set near its dissociation constant (KD) to ensure sensitive detection of competitive binding.[13]
-
Tissue Source: Guinea pig liver membranes are an excellent source of S1R, as they express the receptor at high levels.[13]
-
Non-Specific Binding: Haloperidol is used at a high concentration (e.g., 10 µM) to define non-specific binding, as it will occupy virtually all sigma receptors.[4]
-
Incubation Conditions: Incubation at 37°C for 90-120 minutes allows the binding reaction to reach equilibrium.[4][13]
-
Termination: Rapid filtration through glass fiber filters is a standard method to separate bound from unbound radioligand. The filters are pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged glass filter.[13]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot and store at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound, this compound, in the assay buffer (50 mM Tris-HCl, pH 7.4).
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane homogenate + -pentazocine (e.g., 15 nM).[4]
-
Non-Specific Binding (NSB): Membrane homogenate + -pentazocine + high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol).[4]
-
Competition Binding: Membrane homogenate + -pentazocine + varying concentrations of this compound.
-
-
-
Incubation:
-
Add the membrane preparation (typically 50-100 µg protein) to each well.
-
Incubate the plate at 37°C for 120 minutes with gentle agitation to allow binding to reach equilibrium.[4]
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a PEI-pre-soaked GF/B glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average DPM of the NSB wells from all other wells.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
In Vivo Applications
Beyond in vitro characterization, this compound has been utilized in vivo to probe the function of S1R in complex biological systems. Studies have shown its efficacy in animal models of cognitive dysfunction. For instance, in rats with cholinergic depletion-induced memory impairment, daily treatment with this compound significantly improved performance in both reference and working memory tasks.[7] These anti-amnesic effects are believed to occur through direct interaction with S1R, highlighting the compound's potential for investigating S1R's role in memory and cognition.[7]
Conclusion
This compound is a powerful and reliable scientific tool for the investigation of the sigma-1 receptor. Its high affinity and, most importantly, its high selectivity for S1R over S2R and other CNS targets make it an ideal agonist for elucidating the receptor's specific biological roles. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this compound in their studies, ultimately contributing to a deeper understanding of S1R biology and its therapeutic potential.
References
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available from: [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available from: [Link]
-
A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Available from: [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available from: [Link]
-
Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. Available from: [Link]
-
Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. Available from: [Link]
-
Anti-amnesic Properties of (+/-)-PPCC, a Novel Sigma Receptor Ligand, on Cognitive Dysfunction Induced by Selective Cholinergic Lesion in Rats. Journal of Neurochemistry. Available from: [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available from: [Link]
-
Sigma-1 receptor - Wikipedia. Wikipedia. Available from: [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available from: [Link]
Sources
- 1. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity & Pharmacodynamics of (+/-)-PPCC Oxalate
Selective Targeting of Sigma-1 vs. Sigma-2 Receptors
Executive Summary
This technical guide provides a comprehensive analysis of (+/-)-PPCC oxalate , a synthetic piperidine derivative engineered for high-affinity, selective agonism of the Sigma-1 receptor (σ1R) .
In drug development, distinguishing between Sigma-1 and Sigma-2 (σ2R/TMEM97) affinity is critical. While σ1R activation is associated with neuroprotection, cognitive enhancement, and anti-depressant effects, σ2R interactions are often linked to cytotoxicity and motor pathway modulation. This compound demonstrates a 33.9-fold selectivity for σ1R over σ2R, making it a vital probe for isolating σ1R-mediated signaling pathways without the confounding variables of σ2R cross-reactivity.
Molecular Profile & Physicochemical Properties[1][2][3][4][5][6]
Compound Identity:
-
IUPAC Name: Methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate oxalate
-
Common Name: this compound[1]
-
Molecular Weight: 469.53 g/mol [2]
-
Solubility: Soluble in DMSO (up to 100 mM) and Ethanol (up to 10 mM).[2]
Structural Significance: The compound features a phenylpiperidine moiety linked to a cyclopropane core.[4] The oxalate salt formulation is chosen to enhance hydrolytic stability and water solubility compared to the free base, facilitating reproducible preparation of aqueous stock solutions for in vitro assays.
Binding Affinity Analysis: Sigma-1 vs. Sigma-2
The following data summarizes the competitive radioligand binding profiles established in rat liver membrane assays. The low Ki value for σ1R indicates high potency, while the moderate Ki for σ2R confirms selectivity.
Table 1: Comparative Binding Affinity (Ki)
| Receptor Subtype | Radioligand Used | Kd of Radioligand | Ki (nM) for (+/-)-PPCC | Affinity Classification |
| Sigma-1 (σ1) | -Pentazocine | ~3-5 nM | 1.5 ± 0.2 | High Affinity |
| Sigma-2 (σ2) | [³H]DTG* | ~15-20 nM | 50.8 ± 4.1 | Moderate Affinity |
*Note: σ2 assays typically utilize [³H]DTG in the presence of (+)-pentazocine to mask σ1 sites.
Selectivity Ratio Calculation
The selectivity ratio is a critical metric for determining the "cleanliness" of a pharmacological probe.
Interpretation: (+/-)-PPCC requires a concentration ~34 times higher to occupy 50% of σ2 receptors compared to σ1 receptors. In a typical therapeutic dosing window (e.g., 10–20 nM), the compound will predominantly occupy σ1 receptors, minimizing off-target σ2 effects such as potential motor impairment or cytotoxicity.
Technical Methodology: Radioligand Binding Assay[11]
To replicate or validate these affinity values, researchers must employ a rigorous radioligand binding protocol. The following workflow is designed for high reproducibility, utilizing "masking" strategies to ensure subtype specificity.
4.1. Membrane Preparation (The Foundation)
-
Tissue Source: Rat liver or brain (Cortex/Hippocampus). Liver is often preferred for initial screening due to high σ receptor density.
-
Homogenization: Tissue is homogenized in ice-cold 50 mM Tris-HCl (pH 7.4).
-
Differential Centrifugation:
-
Centrifuge at 1,000 x g for 10 min (remove nuclear debris).
-
Supernatant centrifuged at 40,000 x g for 20 min (pellet P2).
-
Wash Step (Critical): Resuspend P2 in buffer and re-centrifuge to remove endogenous ligands (endogenous sigma ligands can artificially inflate Ki).
-
4.2. Assay Conditions (The Specificity Filter)
A. Sigma-1 Assay:
-
Radioligand: -Pentazocine (highly selective σ1 agonist).
-
Non-Specific Binding (NSB): Defined using 10 µM Haloperidol or (+)-Pentazocine.
-
Logic: Since -Pentazocine is selective, no masking agents are needed.
B. Sigma-2 Assay:
-
Radioligand: [³H]DTG (1,3-di-o-tolylguanidine).[5]
-
Masking Agent: (+)-Pentazocine (100 nM - 1 µM) .
-
Logic: [³H]DTG binds both σ1 and σ2. By saturating σ1 sites with non-radioactive (+)-Pentazocine, the remaining radioactive signal comes exclusively from [³H]DTG bound to σ2 sites.
4.3. Experimental Workflow Diagram
Caption: Workflow for competitive radioligand binding assay to determine Ki values.
Mechanistic Implications: The Sigma-1 Agonist Pathway
The high affinity of (+/-)-PPCC for σ1R translates into specific pharmacological outcomes. Unlike antagonists, (+/-)-PPCC acts as an agonist , promoting the dissociation of σ1R from BiP (Binding immunoglobulin protein) at the Mitochondria-Associated ER Membrane (MAM).
Mechanism of Action:
-
Ligand Binding: (+/-)-PPCC binds σ1R at the ER membrane.
-
Chaperone Activation: σ1R dissociates from the inhibitory BiP complex.
-
IP3R Stabilization: Activated σ1R chaperones IP3 Receptors (IP3R3), preventing their degradation.
-
Calcium Flux: Optimized Ca2+ transfer from ER to Mitochondria.
-
Metabolic Boost: Enhanced TCA cycle activity and ATP production.
-
Neuroprotection: Reduction of ROS and prevention of apoptosis (anti-amnesic effect).
5.1. Signaling Pathway Diagram
Caption: Pharmacodynamics of (+/-)-PPCC agonism at the Sigma-1 receptor interface.
References
-
Prezzavento, O., et al. (2007).[2] Novel sigma receptor ligands: synthesis and biological profile. Journal of Medicinal Chemistry, 50(5), 951-961. Retrieved from [Link]
-
Prezzavento, O., et al. (2008). A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect.[6][7][2] Life Sciences, 82(10), 549-553.[6] Retrieved from [Link]
-
Antonini, V., et al. (2009).[2][3] Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats. Journal of Neurochemistry, 109(3), 744-754.[3] Retrieved from [Link]
Sources
- 1. (±)-PPCC oxalate | TargetMol [targetmol.com]
- 2. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential solubilization of rat liver sigma 1 and sigma 2 receptors: retention of sigma 2 sites in particulate fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and resolution of cis-(+/-)-methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate [(+/-)-PPCC)]: new sigma receptor ligands with neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of (+/-)-PPCC Oxalate
This guide provides a comprehensive technical overview of the synthesis and characterization of (±)-PPCC oxalate, a potent and selective sigma-1 (σ1) receptor agonist.[1][2][3] This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into the chemical synthesis, purification, and rigorous analytical characterization required to ensure the quality and integrity of this research compound.
Introduction: The Significance of (+/-)-PPCC
(±)-PPCC, chemically known as methyl (1R,2S/1S,2R)-2-[4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl) cyclopropanecarboxylate, is a valuable pharmacological tool for investigating the role of the sigma-1 receptor in various physiological and pathological processes.[4] It exhibits high affinity for the σ1 receptor (Ki = 1.5 nM) and selectivity over the σ2 subtype and other neurotransmitter receptors.[3] Due to its anti-amnesic properties demonstrated in preclinical models, (±)-PPCC is of significant interest for research into cognitive disorders and neurodegenerative diseases.[4] The oxalate salt form enhances the compound's stability and handling properties, making it suitable for experimental use.
Proposed Synthesis of (+/-)-PPCC Freebase
While a specific, detailed synthesis of (+/-)-PPCC is not widely published in a single source, a plausible and efficient synthetic route can be devised based on established principles of organic chemistry. The following proposed pathway is designed for efficiency and control over stereochemistry where applicable.
Retrosynthetic Analysis
A logical retrosynthetic approach to (+/-)-PPCC suggests a key disconnection at the piperidine nitrogen-cyclopropane bond, pointing to a nucleophilic substitution reaction. The cyclopropane core can be synthesized via a Michael addition/intramolecular cyclization cascade.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of the Cyclopropane Precursor
The synthesis would likely begin with the conjugate addition of a suitable nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. A common method for this transformation is the reaction of a Michael acceptor with a sulfur ylide.
Step 2: Introduction of the Piperidine Moiety
The key bond-forming step involves the nucleophilic substitution of a leaving group on the cyclopropane precursor with 4-hydroxy-4-phenylpiperidine. This reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to scavenge the acid formed during the reaction.
Experimental Protocol: Synthesis of (+/-)-PPCC Freebase (Proposed)
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the cyclopropane precursor (1.0 eq) and 4-hydroxy-4-phenylpiperidine (1.1 eq) in anhydrous acetonitrile (10 mL/mmol of precursor).
-
Addition of Base: Anhydrous potassium carbonate (K2CO3) (2.0 eq) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux (approximately 82°C) and stirred under a nitrogen atmosphere for 12-24 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (+/-)-PPCC freebase.
Formation of (+/-)-PPCC Oxalate
The conversion of the freebase to its oxalate salt is a straightforward acid-base reaction, which enhances the compound's crystallinity and stability.
Experimental Protocol: Oxalate Salt Formation
-
Dissolution: The purified (+/-)-PPCC freebase is dissolved in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Acid Addition: A solution of oxalic acid (1.05 eq) in the same solvent is added dropwise to the freebase solution with stirring.
-
Precipitation: The oxalate salt will precipitate out of the solution. The mixture may be cooled in an ice bath to maximize precipitation.[6]
-
Isolation: The precipitate is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound as a crystalline solid.
Comprehensive Characterization of this compound
Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include aromatic protons, protons of the cyclopropane ring, the piperidine ring, and the methyl ester group.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include C=O stretching for the ester, O-H stretching for the hydroxyl group, and C-H stretching for aromatic and aliphatic moieties. The presence of the oxalate counterion can also be confirmed by characteristic carboxylate stretches.[7]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which can confirm its elemental composition. The fragmentation pattern can provide further structural information.
Purity Assessment
High-Performance Liquid Chromatography (HPLC):
-
HPLC is the gold standard for determining the purity of a compound. A reversed-phase HPLC method with UV detection is typically used. The purity is determined by the area percentage of the main peak. A purity of ≥98% is generally required for research-grade material.[8]
Elemental Analysis:
-
Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for the molecular formula of this compound.
Data Presentation
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C24H29NO3 · C2H2O4 |
| Molecular Weight | 469.53 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| Storage | Store at +4°C |
Table 2: Representative Analytical Data (Expected)
| Technique | Expected Results |
| ¹H NMR (DMSO-d6) | Aromatic protons (multiplets, ~7.2-7.8 ppm), Methyl ester protons (singlet, ~3.6 ppm), Cyclopropane protons (multiplets, ~1.2-2.0 ppm), Piperidine protons (broad multiplets, ~2.5-3.5 ppm) |
| ¹³C NMR (DMSO-d6) | Carbonyl carbon (~170 ppm), Aromatic carbons (~120-145 ppm), Piperidine carbons (~40-70 ppm), Cyclopropane carbons (~20-35 ppm), Methyl ester carbon (~52 ppm) |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3000 (C-H stretch), ~1725 (C=O stretch, ester), ~1600 (C=C stretch, aromatic) |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ (freebase): 380.2220, Found: 380.2225 ± 5 ppm |
Visualizations
Caption: Overall workflow for the synthesis and characterization of this compound.
Conclusion
The synthesis and characterization of this compound require a systematic approach to ensure the production of a high-quality research tool. The proposed synthetic route offers a reliable method for obtaining the target compound, and the comprehensive analytical workflow described is essential for validating its identity, purity, and structural integrity. Adherence to these protocols will enable researchers to confidently utilize this compound in their investigations of sigma-1 receptor pharmacology.
References
-
Antonini, V., et al. (2007). Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats. Journal of Neurochemistry, 102(3), 833-843. Retrieved from [Link]
-
PCC Group. (2022). Quantitative analysis. Retrieved from [Link]
-
JoVE. (2021). Synthesis of Transition Metal Oxalate Compounds. Retrieved from [Link]
-
PCC Chemax. (2025). Analytical Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Dynamics of protonated oxalate from machine-learned simulations and experiment: infrared signatures, proton transfer dynamics and tunneling splittings. Physical Chemistry Chemical Physics, 23(4), 2568-2581. Retrieved from [Link]
Sources
- 1. (±)-PPCC oxalate | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis - PCC Group Product Portal [products.pcc.eu]
- 6. youtube.com [youtube.com]
- 7. Dynamics of protonated oxalate from machine-learned simulations and experiment: infrared signatures, proton transfer dynamics and tunneling splittings - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Analytical Labs - PCC Chemax [pcc-chemax.com]
An In-depth Technical Guide to the Role of the Sigma-1 Receptor in Cognitive Function
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: The Sigma-1 Receptor: A Molecular Chaperone at the Crossroads of Cellular Stress and Cognition
An Unconventional Chaperone: From "Orphan Receptor" to Master Modulator
Initially misclassified as an opioid receptor subtype, the sigma-1 receptor (S1R) was later identified as a unique, ligand-operated intracellular chaperone.[1][2] This 223-amino acid protein lacks the canonical structure of G-protein coupled receptors and instead functions as a dynamic modulator of intracellular signaling.[3][4] Its journey from an "orphan" entity to a key therapeutic target for cognitive disorders stems from its strategic location and multifaceted roles within the cell.[1][5] S1R is particularly concentrated in specific regions of the central nervous system, positioning it as a critical player in higher-order brain functions.[6]
Subcellular Localization and Trafficking: The MAM as a Command Center
The S1R primarily resides at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical interface for cellular communication.[7][8] This subcellular localization is not static; the S1R can translocate to other cellular compartments, including the plasma membrane and nuclear envelope, in response to ligand binding or cellular stress.[7] At the MAM, S1R is perfectly positioned to regulate a host of cellular processes pivotal for neuronal health and, by extension, cognitive function. These include calcium homeostasis, lipid metabolism, and the response to ER and oxidative stress.[8][9]
Ligand Binding and Activation: Agonists, Antagonists, and Allosteric Modulators
The activity of S1R is modulated by a diverse range of synthetic and endogenous ligands. This includes agonists, which activate the receptor, and antagonists, which block its function.[3] A distinctive feature of S1R pharmacology is its "modulatory" role; agonists often exert their beneficial effects on cognition only when brain function is perturbed.[2][10]
| Compound Type | Examples | Primary Function |
| Agonists | (+)-Pentazocine, PRE-084, ANAVEX 2-73, Pridopidine | Activate S1R, often leading to neuroprotective and pro-cognitive effects.[3][11] |
| Antagonists | NE-100, BD-1047, Haloperidol | Block S1R activity, used experimentally to confirm S1R-mediated effects.[3][12] |
| Endogenous Ligands | N,N-dimethyltryptamine (DMT), Neurosteroids (e.g., DHEA) | Naturally occurring molecules that can modulate S1R function.[5][13] |
Section 2: Core Mechanistic Pillars of Sigma-1 Receptor Action in the CNS
The pro-cognitive effects of S1R activation are not attributed to a single mechanism but rather to its ability to influence multiple, interconnected cellular pathways.
Regulation of Ion Channels and Synaptic Plasticity
The S1R is a key regulator of neuronal excitability through its interaction with various ion channels.[7] It can modulate the activity of NMDA receptors, which are critical for learning and memory, as well as voltage-gated calcium and potassium channels.[7][14] By fine-tuning ion channel function, S1R activation can enhance synaptic plasticity, the cellular basis of learning and memory.[12][15] S1R agonists have been shown to promote long-term potentiation (LTP), a key mechanism of synaptic strengthening.[1]
Caption: S1R at the MAM modulates NMDA receptor activity, influencing calcium influx and promoting synaptic plasticity.
Neuronal Resilience: Mitigating Oxidative and ER Stress
A hallmark of many neurodegenerative diseases is the accumulation of misfolded proteins and cellular stress.[16] The S1R plays a crucial role in maintaining cellular homeostasis.[9] Under conditions of ER stress, S1R dissociates from its binding partner, BiP (Binding immunoglobulin Protein), allowing BiP to chaperone misfolded proteins.[17] S1R activation also bolsters the cell's antioxidant defenses, in part through the Nrf2 signaling pathway, which helps to mitigate oxidative damage.[14]
Caption: S1R's role in the ER stress response, promoting cell survival through chaperone activity and UPR modulation.
Neurotransmitter System Modulation
S1R activation can fine-tune the release and activity of several key neurotransmitter systems implicated in cognition.[5]
-
Cholinergic System: S1R agonists have been shown to increase the release of acetylcholine in the hippocampus and prefrontal cortex, two brain regions vital for memory and executive function.[2][5]
-
Glutamatergic System: As mentioned, S1R directly modulates NMDA receptors, a cornerstone of glutamatergic neurotransmission and synaptic plasticity.[14]
-
Dopaminergic System: There is evidence that S1R can influence dopaminergic signaling, which is important for motivation, attention, and cognitive flexibility.[1]
Section 3: Bridging Molecular Mechanisms to Cognitive Domains: An Evidentiary Guide
The therapeutic potential of S1R lies in its ability to translate these molecular actions into tangible improvements in cognitive function. S1R agonists have shown promise in a wide array of preclinical models of cognitive impairment.[2]
Learning and Memory
Numerous studies have demonstrated that S1R agonists can reverse memory deficits in animal models.[15][16] For instance, in models of Alzheimer's disease where memory is impaired by amyloid-beta peptides, S1R agonists have been shown to restore performance in tasks like the Morris water maze and passive avoidance tests.[2][16] This anti-amnesic effect is consistently blocked by S1R antagonists, confirming the receptor's critical role.[16]
| Preclinical Model | S1R Agonist | Cognitive Task | Observed Outcome | Citation |
| Scopolamine-induced amnesia | SA4503, PRE-084 | Passive Avoidance, Morris Water Maze | Reversal of memory deficits | [2] |
| Amyloid-beta induced toxicity | Various agonists | Not specified | Prevention of memory deficits | [16] |
| Age-related cognitive decline | DHEA-S, PREG-S | Not specified | Improved retention | [2] |
The S1R Hypothesis in Neurodegenerative and Neuropsychiatric Disorders
Given its roles in combating ER stress, oxidative damage, and protein misfolding, the S1R is a compelling target for diseases characterized by these pathologies.[1][9]
-
Alzheimer's Disease (AD): S1R activation may protect against amyloid-beta toxicity, reduce tau hyperphosphorylation, and support synaptic health.[11][16] The S1R agonist blarcamesine has shown potential in slowing cognitive decline in clinical trials for AD.[1]
-
Parkinson's Disease (PD): S1R may help protect dopaminergic neurons and reduce the accumulation of alpha-synuclein.[1]
-
Huntington's Disease (HD): S1R agonists like pridopidine may restore mitochondrial function and reduce ER stress in models of HD.[1]
-
Schizophrenia: Cognitive impairment is a core feature of schizophrenia, and S1R's modulation of glutamatergic and dopaminergic systems suggests its potential as a therapeutic target.[6]
Section 4: A Practical Guide to Investigating the Sigma-1 Receptor
For drug development professionals and researchers, specific, validated assays are crucial for characterizing the interaction of novel compounds with S1R.
Experimental Workflow: Assessing Pro-Cognitive Efficacy in a Preclinical Model
This workflow outlines the key steps for evaluating a potential S1R agonist in a scopolamine-induced amnesia model using the Novel Object Recognition (NOR) task, a widely accepted assay for recognition memory.
Caption: A typical experimental workflow for testing a pro-cognitive S1R agonist using the Novel Object Recognition task.
Protocol: Novel Object Recognition (NOR) Task
-
Habituation (Days 1-3): Allow rodents to freely explore the empty testing arena for 5-10 minutes each day. Causality: This reduces novelty-induced stress and ensures that subsequent exploration is directed towards the objects, not the environment.
-
Training (Day 4):
-
Place the animal in the arena containing two identical objects.
-
Allow 5-10 minutes of free exploration.
-
Return the animal to its home cage.
-
Self-Validation: Ensure all animals explore both objects for a minimum total time (e.g., 20 seconds) to confirm engagement.
-
-
Drug Administration (Inter-trial interval):
-
Administer the test compound (potential S1R agonist) at the desired dose and route (e.g., 30 min before testing).
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) to induce a memory deficit in both control and test groups (except for a non-amnesic control).
-
Causality: The timing of administration is critical to target the memory consolidation or retrieval phase.
-
-
Testing (Day 5, typically 24h after training):
-
Return the animal to the arena, where one of the original objects has been replaced with a novel object.
-
Record exploration behavior for 5 minutes.
-
Self-Validation: The placement of the novel object should be counterbalanced across animals to avoid place preference biases.
-
-
Data Analysis:
-
Quantify the time spent exploring the familiar (Tf) and novel (Tn) objects.
-
Calculate the Discrimination Index (DI): DI = (Tn - Tf) / (Tn + Tf).
-
A DI significantly above zero indicates successful recognition memory. Compare the DI between the vehicle-treated amnesic group and the S1R agonist-treated amnesic group.
-
Protocol: Radioligand Binding Assay for S1R Affinity
This protocol determines the binding affinity (Ki) of a test compound for the S1R.
-
Tissue Preparation: Homogenize brain tissue (e.g., rodent cortex or hippocampus) or membranes from cells expressing S1R in a suitable buffer (e.g., Tris-HCl). Centrifuge to isolate the membrane fraction.
-
Assay Setup: In a 96-well plate, combine:
-
Membrane preparation.
-
Radioligand (e.g., -pentazocine) at a concentration near its Kd.
-
Varying concentrations of the unlabeled test compound.
-
Self-Validation: Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known S1R ligand like haloperidol).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality: The Cheng-Prusoff correction is essential to convert the operational IC50 value into a true measure of affinity (Ki) that is independent of the assay conditions.
-
Section 5: Conclusion and Future Directions
The sigma-1 receptor has emerged as a uniquely promising therapeutic target for cognitive dysfunction. Its role as a master modulator at the intersection of key cellular signaling, stress response, and neurotransmitter pathways provides multiple avenues for therapeutic intervention. For drug development professionals, the S1R offers a target that is not merely symptomatic but has the potential to confer genuine neuroprotection and enhance neuronal resilience.[9][15] Future research will likely focus on developing ligands with improved selectivity and pharmacokinetic profiles, as well as exploring the therapeutic potential of S1R modulation in a wider range of cognitive disorders. The continued elucidation of its complex signaling networks will undoubtedly pave the way for novel and more effective treatments for diseases that currently have limited therapeutic options.
References
-
Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases. PubMed. Available from: [Link]
-
Sigma-1 (σ1) receptor activity is necessary for physiological brain plasticity in mice. PubMed. Available from: [Link]
-
The sigma-1 receptor: roles in neuronal plasticity and disease. PMC. Available from: [Link]
-
Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Publications. Available from: [Link]
-
Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases. PMC. Available from: [Link]
-
Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders. PubMed. Available from: [Link]
-
Can a Sigma-1 Agonist Stabilize Cognition and Function in Alzheimer's Disease?. MDEdge. Available from: [Link]
-
Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available from: [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers. Available from: [Link]
-
Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. Available from: [Link]
-
The Pharmacology of Sigma-1 Receptors. PMC. Available from: [Link]
-
Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders. PMC. Available from: [Link]
-
Role of Sigma-1 Receptors in Neurodegenerative Diseases. Touro Scholar. Available from: [Link]
-
Sigma-1 receptor. Wikipedia. Available from: [Link]
-
The cholinergic system, sigma-1 receptors and cognition. SciSpace. Available from: [Link]
-
Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers. Available from: [Link]
-
The role of sigma-1 receptor in organization of endoplasmic reticulum signaling microdomains. bioRxiv. Available from: [Link]
-
Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases. ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. The role of sigma-1 receptor in organization of endoplasmic reticulum signaling microdomains | bioRxiv [biorxiv.org]
- 5. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Can a Sigma-1 Agonist Stabilize Cognition and Function in Alzheimer’s Disease? | MDedge [mdedge.com]
- 12. Sigma-1 (σ1) receptor activity is necessary for physiological brain plasticity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 15. Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
Methodological & Application
Application Notes & Protocols for In Vivo Evaluation of (+/-)-PPCC Oxalate
A Guide for Preclinical Research and Drug Development
Section 1: Introduction & Scientific Rationale
Correcting the Mechanism of Action: A Sigma Receptor Ligand
Initial investigations into (+/-)-PPCC oxalate must begin with a precise understanding of its molecular targets. Contrary to potential misconceptions, this compound is not a muscarinic acetylcholine receptor agonist. It is a selective sigma (σ) receptor ligand, exhibiting high affinity for the sigma-1 (σ₁) subtype and also binding to sigma-2 (σ₂) sites. This distinction is critical for appropriate experimental design and interpretation of in vivo results.
The Enigmatic Sigma Receptors: Therapeutic Potential
Sigma receptors, particularly the sigma-1 receptor (σ₁R), are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondria interface.[1][2] They are not classical G-protein coupled receptors or ion channels but are instead ligand-operated modulators of numerous cellular functions.[3]
Activation of σ₁R has been demonstrated to be neuroprotective in various models of neurological and psychiatric disorders.[4][5] The therapeutic potential of σ₁R agonists stems from their ability to:
-
Modulate Calcium Homeostasis: Stabilize IP₃ receptors at the endoplasmic reticulum, thus regulating calcium flux and preventing mitochondrial stress.[4]
-
Reduce Endoplasmic Reticulum (ER) and Oxidative Stress: Attenuate ER stress signaling and reduce the accumulation of reactive oxygen species (ROS).[2][6]
-
Promote Neuroplasticity and Neuronal Survival: Upregulate Brain-Derived Neurotrophic Factor (BDNF) and activate signaling pathways like ERK and Akt.[3][6]
-
Exhibit Anti-Amnesic and Antidepressant-like Effects: Show efficacy in animal models of cognitive impairment and depression.[4][7][8]
Given these functions, investigating the in vivo effects of a novel sigma receptor ligand like this compound is a scientifically compelling endeavor.
Section 2: Preclinical In Vivo Protocol (Hypothetical Framework)
Disclaimer: The following protocol is a generalized framework based on established methodologies for other sigma-1 receptor agonists, such as PRE-084 and SA4503.[9][10] Due to the lack of specific published in vivo data for this compound, this protocol should be considered a starting point. Researchers are REQUIRED to perform preliminary dose-finding and toxicity studies.
Experimental Design and Workflow
The overall workflow for a preliminary in vivo assessment of this compound involves acclimatization of animals, baseline behavioral testing, drug administration, post-treatment behavioral analysis, and subsequent ex vivo tissue analysis.
Caption: Proposed experimental workflow for in vivo studies.
Materials and Reagents
| Material/Reagent | Supplier Example | Purpose |
| This compound | Tocris Bioscience | Test Compound |
| Adult Male C57BL/6J mice (8-10 weeks) | The Jackson Laboratory | Animal Model |
| Sterile 0.9% Saline | MilliporeSigma | Vehicle |
| Dimethyl Sulfoxide (DMSO) | MilliporeSigma | Solubilizing Agent |
| Behavioral Mazes (Y-Maze, Forced Swim Test) | Stoelting Co. | Behavioral Assessment |
| ELISA Kits (BDNF) | R&D Systems | Protein Quantification |
| Primary Antibodies (p-ERK, Caspase-3, BiP) | Cell Signaling Technology | Western Blotting |
Animal Models and Ethical Considerations
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Species: Mice (e.g., C57BL/6J) are commonly used for neurobehavioral studies. For validation of σ₁R-specific effects, parallel studies in σ₁R knockout mice are highly recommended.[11][12]
-
Housing: Animals should be group-housed (3-4 per cage) under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Justification: The use of animals is necessary to understand the complex physiological and behavioral effects of the compound in a whole-organism context.
Compound Preparation and Administration
The oxalate salt form may influence the compound's solubility and bioavailability.[13]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Working Solution Preparation: On each day of dosing, dilute the stock solution in sterile 0.9% saline to achieve the final desired concentrations. The final DMSO concentration in the administered solution should not exceed 5% to avoid vehicle-induced toxicity.
-
Vehicle Control: The vehicle control group should receive the same formulation (e.g., 5% DMSO in saline) without the active compound.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents.
-
Dosage Selection: A dose-response study is essential. Based on other selective σ₁R agonists, a starting range of 0.1 mg/kg to 10 mg/kg is proposed.[9][14] Pharmacological studies with σ₁ agonists often show a bell-shaped dose-response curve, making a multi-dose study critical.[1]
Table 1: Proposed Dosing Groups for Initial Efficacy Study
| Group | Treatment | Dose (mg/kg, i.p.) | Number of Animals (n) |
| 1 | Vehicle Control | 0 | 10-12 |
| 2 | This compound | 0.1 | 10-12 |
| 3 | This compound | 1.0 | 10-12 |
| 4 | This compound | 10.0 | 10-12 |
Section 3: Step-by-Step Experimental Protocols
Protocol for Evaluating Anti-Amnesic Effects
This protocol uses a scopolamine-induced amnesia model, as σ₁R agonists have shown efficacy in reversing such deficits.[8]
Step 1: Habituation and Baseline
-
Handle mice for 5 minutes daily for 3 days prior to testing.
-
On Day 0, allow each mouse to explore the Y-maze for 8 minutes to assess baseline locomotor activity and arm entries.
Step 2: Treatment and Induction of Amnesia
-
On the test day, administer the assigned treatment (Vehicle or this compound) via i.p. injection.
-
30 minutes after treatment, administer scopolamine (1 mg/kg, i.p.) to all groups except a saline control group.
-
30 minutes after scopolamine injection, proceed to the behavioral task.
Step 3: Y-Maze Spontaneous Alternation Task
-
Place the mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries using video tracking software.
-
An alternation is defined as entries into three different arms on consecutive choices (e.g., A, B, C).
-
Calculate the percentage of alternation as: [(Number of alternations) / (Total arm entries - 2)] x 100.
-
Causality: A higher percentage of alternation reflects better spatial working memory. Scopolamine impairs this, and an effective anti-amnesic compound is expected to reverse this deficit.
Protocol for Evaluating Antidepressant-like Effects
The Forced Swim Test (FST) is a widely used screen for antidepressant-like activity, where σ₁R agonists have demonstrated positive effects.[4]
Step 1: Pre-Test Session (Day 1)
-
Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).
-
Allow the mouse to swim for 15 minutes.
-
Remove the mouse, dry it thoroughly, and return it to its home cage. This session is for habituation.
Step 2: Test Session (Day 2)
-
Administer the assigned treatment (Vehicle or this compound) via i.p. injection.
-
60 minutes post-injection, place the mouse back into the swim cylinder for a 6-minute test session.
-
Video record the session and score the last 4 minutes for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Causality: Increased immobility time is interpreted as a state of behavioral despair. Antidepressant compounds typically reduce this immobility time.
Post-Mortem Tissue Analysis
Step 1: Tissue Collection
-
Following the final behavioral test, euthanize mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Rapidly dissect the brain and isolate regions of interest (e.g., hippocampus, prefrontal cortex) on ice.
-
Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.
Step 2: Western Blotting for Signaling Pathways
-
Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key signaling molecules (e.g., p-ERK, total ERK, BiP, Cleaved Caspase-3) and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Causality: Activation of σ₁R is expected to increase pro-survival signals (e.g., p-ERK/ERK ratio) and decrease stress/apoptotic markers (e.g., BiP, Cleaved Caspase-3).[15]
Section 4: Data Interpretation & Self-Validation
Potential Confounding Factors: The Oxalate Salt
While the oxalate salt is common in pharmaceuticals, high concentrations of oxalate can be toxic, particularly to the kidneys.[16]
-
Monitoring: For chronic studies, it is prudent to monitor for signs of toxicity, such as weight loss or changes in general health.
-
Validation Step: Include a terminal blood collection to measure blood urea nitrogen (BUN) and creatinine levels as markers of kidney function. This helps ensure that observed behavioral effects are not confounded by systemic toxicity.
Validating the Sigma-1 Receptor Mechanism
To confirm that the observed effects are mediated by σ₁R, a validation study should be performed:
-
Antagonist Co-administration: Pre-treat animals with a selective σ₁R antagonist (e.g., NE-100) before administering this compound. A reversal of the beneficial effects would confirm a σ₁R-dependent mechanism.[17]
-
Knockout Animals: As mentioned, demonstrating a lack of effect in σ₁R knockout mice provides the most definitive evidence of target engagement.[12]
Section 5: Signaling Pathways & Visualization
The neuroprotective effects of σ₁R agonists are mediated by their chaperone activity at the ER-mitochondria interface, influencing multiple downstream pathways.
Sources
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 3. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma1 (sigma 1) receptor agonists and neurosteroids attenuate B25-35-amyloid peptide-induced amnesia in mice through a common mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice [frontiersin.org]
- 10. SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SA4503, a sigma-1 receptor agonist, prevents cultured cortical neurons from oxidative stress-induced cell death via suppression of MAPK pathway activation and glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. SA4503 Mitigates Adriamycin-Induced Nephropathy via Sigma-1 Receptor in Animal and Cell-Based Models [mdpi.com]
Application Notes and Protocols for Utilizing (+/-)-PPCC Oxalate in the Morris Water Maze Test
Introduction: Targeting Cognitive Dysfunction with the Sigma-1 Receptor Agonist (+/-)-PPCC Oxalate
The Morris water maze (MWM) is a cornerstone in behavioral neuroscience for evaluating hippocampal-dependent spatial learning and memory.[1][2] Its utility in preclinical research, particularly in the study of neurodegenerative diseases and the screening of potential cognitive enhancers, is well-established.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound, a selective sigma-1 (σ1) receptor agonist, in the MWM test to assess its potential as a cognitive enhancer.
Contrary to initial hypotheses targeting muscarinic receptors, this compound exerts its effects through high-affinity binding to σ1 receptors.[6] The σ1 receptor, a unique ligand-operated intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease.[7][8][9][10] Activation of σ1 receptors has been shown to modulate various cellular processes, including calcium signaling, neuronal plasticity, and neurotransmitter release, ultimately contributing to neuroprotection and anti-amnesic effects.[7][8][10][11][12]
Studies have demonstrated that σ1 receptor agonists can ameliorate cognitive deficits in various animal models.[8][13][14] Specifically, this compound has been shown to have effective anti-amnesic properties and to improve the cognitive abilities of rats with cognitive impairment.[6] This makes it a compelling compound for investigation in the MWM, a task highly sensitive to manipulations of the neural substrates of spatial memory.
This guide will provide a detailed, step-by-step protocol for utilizing this compound in the MWM, grounded in scientific integrity and practical insights. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.
I. Scientific Rationale and Mechanism of Action
The rationale for using this compound in the MWM is predicated on the crucial role of the σ1 receptor in cognitive function. The hippocampus, a brain region indispensable for spatial learning and memory, shows a high density of σ1 receptors. Evidence suggests that σ1 receptor agonists can enhance cognitive performance through several mechanisms:
-
Modulation of Neurotransmitter Systems: While selective for σ1 receptors, these agonists can indirectly influence cholinergic and glutamatergic neurotransmission, both of which are critical for learning and memory.[6]
-
Neuroprotective Effects: Sigma-1 receptor activation has been linked to the attenuation of neurotoxicity induced by factors such as amyloid-β, a hallmark of Alzheimer's disease.[7][8]
-
Enhancement of Neuronal Plasticity: Sigma-1 receptor agonists can promote neurite outgrowth and synaptic plasticity, processes fundamental to memory formation.[12][13]
The following diagram illustrates the proposed signaling pathway through which this compound, as a σ1 receptor agonist, may enhance cognitive function.
Caption: Proposed mechanism of this compound in enhancing cognitive function.
II. Experimental Design and Key Parameters
A well-designed experiment is crucial for obtaining meaningful results. The following table summarizes key experimental parameters for a typical study investigating the effects of this compound in the MWM.
| Parameter | Recommendation | Rationale |
| Animal Model | Male Wistar or Sprague-Dawley rats (250-300g) | Commonly used strains in behavioral neuroscience with well-characterized performance in the MWM. |
| Housing | Group-housed (2-4 per cage) with a 12h light/dark cycle | Standard housing conditions to minimize stress. |
| Diet | Standard laboratory chow and water ad libitum | Ensures nutritional consistency across all experimental groups. |
| Cognitive Deficit Model (Optional) | Scopolamine-induced amnesia (0.5-1 mg/kg, i.p.) or other validated models | To assess the restorative effects of this compound on cognitive impairment.[15][16][17] |
| Drug Administration | Intraperitoneal (i.p.) injection | A common and effective route for systemic drug delivery in rodents. |
| Dosage of this compound | 0.1 - 1 mg/kg | Based on effective doses of sigma-1 agonists in similar behavioral paradigms. A dose-response study is recommended. |
| Timing of Administration | 30 minutes prior to the first trial of each daily session | Allows for sufficient drug absorption and distribution to the central nervous system. |
| Control Groups | Vehicle control (e.g., saline or 0.5% DMSO in saline) | Essential for isolating the effects of the drug from the injection procedure itself. |
| Morris Water Maze Apparatus | Circular pool (1.5-2.0 m diameter), filled with opaque water (20-22°C) | Standard dimensions for adult rats. Water is made opaque with non-toxic white paint or milk powder to hide the escape platform.[18][19] |
| Escape Platform | 10-15 cm diameter, submerged 1-2 cm below the water surface | Sized appropriately for rats to easily mount and remain on. |
| Spatial Cues | Prominent, high-contrast visual cues placed around the pool | Essential for the animals to navigate spatially.[1][2] |
III. Detailed Experimental Protocol
This protocol is divided into three main phases: Habituation, Acquisition Training, and Probe Trial.
A. Habituation (Day 0)
-
Animal Handling: Handle each rat for 5-10 minutes daily for at least 3 days prior to the start of the experiment to reduce stress.
-
Maze Exposure: On the day before training begins, allow each rat to swim freely in the pool for 60 seconds without the escape platform present. This helps to extinguish the innate thigmotaxic (wall-hugging) behavior.
-
Platform Exposure: After the free swim, gently guide the rat to the escape platform and allow it to remain there for 30 seconds.
B. Acquisition Training (Days 1-5)
-
Drug/Vehicle Administration: 30 minutes before the first trial of the day, administer the appropriate dose of this compound or vehicle via i.p. injection.
-
Trial Structure: Conduct 4 trials per day for 5 consecutive days.
-
Starting Positions: The pool is conceptually divided into four quadrants (e.g., North, South, East, West). The starting position for each trial should be varied in a quasi-random sequence.
-
Trial Procedure:
-
Gently place the rat into the water facing the wall of the pool at the designated starting position.[1]
-
Start the timer and video tracking software immediately.
-
Allow the rat to swim and find the submerged platform for a maximum of 60-90 seconds (the trial duration).
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.[1]
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay there for 15-30 seconds.[1]
-
Record the escape latency (time to find the platform) and the path length for each trial.
-
-
Inter-Trial Interval (ITI): After each trial, remove the rat from the pool, dry it with a towel, and place it in a holding cage under a heating lamp for a 10-15 minute ITI before the next trial.
C. Probe Trial (Day 6)
-
No Drug Administration: No injections are given on the day of the probe trial.
-
Platform Removal: The escape platform is removed from the pool.
-
Trial Procedure:
-
Place the rat in the pool at a novel starting position (or the quadrant opposite to where the platform was located).
-
Allow the rat to swim freely for 60 seconds.
-
Record the swimming path using the video tracking software.
-
-
Data to be Analyzed:
-
Time spent in the target quadrant (the quadrant that previously contained the platform).
-
Number of crossings over the former platform location.
-
Swim speed.
-
IV. Data Analysis and Interpretation
Data from the MWM should be analyzed using appropriate statistical methods, typically a two-way repeated-measures ANOVA for the acquisition phase and a one-way ANOVA or t-test for the probe trial data.
-
Acquisition Phase:
-
Escape Latency and Path Length: A significant decrease in these measures over the training days indicates learning. A significant difference between the this compound-treated group and the vehicle group suggests that the compound has affected the rate of learning.
-
-
Probe Trial:
-
Time in Target Quadrant: A significantly greater amount of time spent in the target quadrant by the treated group compared to the control group indicates enhanced spatial memory consolidation.
-
Platform Crossings: A higher number of crossings over the former platform location in the treated group also suggests better memory retention.
-
Swim Speed: This should be analyzed to rule out any confounding effects of the drug on motor activity.
-
V. Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow for assessing the effect of this compound in the Morris water maze.
Caption: Experimental workflow for the Morris water maze test with this compound.
VI. Ethical Considerations
All animal experiments must be conducted in accordance with the ethical guidelines for animal research and approved by the local Institutional Animal Care and Use Committee (IACUC). The Morris water maze is a stressful procedure for rodents, and it is imperative to minimize animal suffering. This includes:
-
Maintaining the water temperature at a thermoneutral level (around 20-22°C for rats).
-
Ensuring a clear and safe escape route (the platform).
-
Thoroughly drying the animals after each trial to prevent hypothermia.
-
Closely monitoring the animals for signs of distress.
VII. Conclusion
The use of this compound in the Morris water maze provides a robust paradigm for investigating the therapeutic potential of σ1 receptor agonism in cognitive enhancement. By following the detailed protocols and considerations outlined in these application notes, researchers can generate reliable and interpretable data to advance our understanding of the role of σ1 receptors in learning and memory and to facilitate the development of novel treatments for cognitive disorders.
VIII. References
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858.
-
Antonini, A., et al. (2009). Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats. Journal of neurochemistry, 109(3), 744–754.
-
Nunez, J. (2008). Morris water maze experiment. Journal of visualized experiments : JoVE, (19), 897.
-
Jin, J. L., et al. (2015). Roles of sigma-1 receptors in Alzheimer's disease. International journal of clinical and experimental medicine, 8(6), 8686–8695.
-
Bushen-Yizhi Formula Ameliorates Cognition Deficits and Attenuates Oxidative Stress-Related Neuronal Apoptosis in Scopolamine-Induced Senescence in Mice. (2020). Oxidative Medicine and Cellular Longevity.
-
Hashimoto, K. (2013). Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases. Expert opinion on therapeutic patents, 23(9), 1177–1186.
-
Morris Water Maze Experiment. (2023, February 19). YouTube. Retrieved from [Link]
-
Maurice, T. (2001). Beneficial effect of the sigma(1) receptor agonist PRE-084 against the spatial learning deficits in aged rats. European journal of pharmacology, 431(2), 223–227.
-
Morris Water Maze Experiment. (2008). JoVE (Journal of Visualized Experiments), (19), e897.
-
Morris Water Maze Test assesses learning and memory impairments in mice of Alzheimer's disease. (2022, February 4). YouTube. Retrieved from [Link]
-
Wang, H., et al. (2016). Roles of sigma-1 receptors in Alzheimer's disease. Journal of Alzheimer's Disease, 52(2), 435-446.
-
Morris Water Maze Test for Alzheimer's Disease Model In Mice. (2022, February 4). YouTube. Retrieved from [Link]
-
Maurice, T., et al. (1994). PRE-084, a sigma selective PCP derivative, attenuates MK-801-induced impairment of learning in mice. Behavioural pharmacology, 5(3), 263–272.
-
Prasanth, M. I., & Malar, D. S. (2022). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 16, 847979.
-
Harrison, F. E., et al. (2009). Vitamin C reduces spatial learning deficits in middle-aged and very old APP/PSEN1 transgenic and wild-type mice. Pharmacology, biochemistry, and behavior, 93(4), 443–452.
-
Velazquez, R., et al. (2019). Lifelong choline supplementation ameliorates Alzheimer's disease pathology and associated cognitive deficits by attenuating microglia activation. Aging cell, 18(6), e13037.
-
Selvaraj, N., & Selvaraj, P. (1999). Oxalate-induced and cell-cycle-dependent expression of nuclear pore complex oxalate binding protein gp210. Biochemical and biophysical research communications, 266(1), 27–31.
-
Morris Water Maze. (2024, January 3). Mouse Metabolic Phenotyping Centers. Retrieved from [Link]
-
Peviani, M., et al. (2014). Sigma-1 receptor activation by pridopidine is neuroprotective in the YAC128 mouse model of Huntington's disease. Neurobiology of disease, 69, 133–146.
-
Pikes Peak Community College. (n.d.). Course Search. Retrieved from [Link]
-
Pettigrew, L. C., et al. (2016). Overexpression of tumor necrosis factor-alpha in the rat brain disrupts working memory and alters synaptic proteins. Journal of neuroinflammation, 13(1), 13.
-
UC Davis. (2019, March 6). Morris Water Maze. protocols.io. Retrieved from [Link]
-
Harrison, F. E., et al. (2009). Vitamin C reduces spatial learning deficits in middle-aged and very old APP/PSEN1 transgenic and wild-type mice. Pharmacology, biochemistry, and behavior, 93(4), 443–452.
-
Kim, D. H., et al. (2021). Anti-Amnesic Effect of Agastache rugosa on Scopolamine-Induced Memory Impairment in Mice. Molecules (Basel, Switzerland), 26(18), 5487.
-
Al-Ghraiybah, N. F., & El-Salem, K. (2022). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS chemical neuroscience, 13(14), 2097–2108.
-
Kim, H., et al. (2018). Anti-Amnesic Effects of Epigallocatechin Gallate on Scopolamine-Induced Learning and Memory Dysfunction in Sprague-Dawley Rats. Nutrients, 10(7), 843.
-
Luine, V. N., et al. (1993). Spatial learning deficits in the aged rat: neuroanatomical and neurochemical correlates. Brain research, 626(1-2), 113–121.
-
Ullah, N., et al. (2023). Antiamnesic Effects of Feralolide Isolated from Aloe vera Resin Miller against Learning Impairments Induced in Mice. Molecules (Basel, Switzerland), 28(2), 708.
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858.
-
Morris Water Maze Experiment l Protocol Preview. (2022, May 23). YouTube. Retrieved from [Link]
-
Morris Water Maze Experiment. (2023, February 19). YouTube. Retrieved from [Link]
-
The Morris Water Maze Behavioural Test is a universal method for testing cognitive functions in experimental rodents... (n.d.). E3S Web of Conferences.
Sources
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Roles of sigma-1 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 11. Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beneficial effect of the sigma(1) receptor agonist PRE-084 against the spatial learning deficits in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. mmpc.org [mmpc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Neuroprotection with (+/-)-PPCC Oxalate in Animal Models of Alzheimer's Disease
Introduction: Beyond the Cholinergic Hypothesis
For decades, Alzheimer's disease (AD) research has been significantly guided by the cholinergic hypothesis, which posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. This has led to the development of acetylcholinesterase inhibitors as a primary, albeit symptomatic, treatment.[1] The M1 muscarinic acetylcholine receptor (M1 mAChR), highly expressed in the brain regions critical for memory and learning, remains a key therapeutic target due to its role in modulating cognitive processes and amyloid precursor protein (APP) processing.[2][3][4]
However, the complexity of AD, characterized by the accumulation of amyloid-beta (Aβ) plaques, hyperphosphorylated tau tangles, and significant neuroinflammation, necessitates the exploration of diverse therapeutic avenues.[5][6] One such promising target is the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. The σ1 receptor is a crucial modulator of cellular stress responses, calcium homeostasis, and neuronal survival, all of which are dysregulated in AD.
This guide focuses on (+/-)-PPCC oxalate , a selective and high-affinity sigma-1 receptor agonist (Kᵢ = 1.5 nM for σ1 sites).[7] It is a valuable pharmacological tool for investigating the therapeutic potential of σ1 receptor activation in preclinical AD models. Notably, this compound is highly selective, showing low affinity for dopaminergic and muscarinic receptors, which allows for the specific interrogation of the σ1 receptor's role in neuroprotection.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret studies using this compound in relevant animal models of Alzheimer's disease. We will delve into the mechanistic rationale, detailed experimental protocols, and data analysis strategies essential for a robust investigation.
PART 1: Pre-clinical Experimental Design
A successful preclinical study hinges on a well-conceived experimental design. This involves understanding the compound's mechanism of action, selecting an appropriate disease model, and establishing a sound dosing and administration strategy.
Section 1.1: Mechanism of Action - The Sigma-1 Receptor in AD
The rationale for using a σ1 receptor agonist in AD models is grounded in the receptor's multifaceted role in neuronal health. The σ1 receptor is not a classical neurotransmitter receptor but a ligand-operated molecular chaperone. Its activation can trigger a cascade of neuroprotective effects:
-
ER Stress Reduction: The ER is a primary site of protein folding. In AD, the accumulation of misfolded proteins like Aβ leads to chronic ER stress and triggers the unfolded protein response (UPR), which can ultimately lead to apoptosis. Activated σ1 receptors help stabilize ER chaperones, such as BiP (Binding immunoglobulin protein), mitigating ER stress and promoting cell survival.
-
Mitochondrial Function Enhancement: By regulating calcium flux between the ER and mitochondria, σ1 receptors help maintain mitochondrial integrity and bioenergetic function, counteracting the mitochondrial dysfunction widely observed in AD.
-
Modulation of Neuroinflammation: σ1 receptor activation has been shown to suppress the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines that contribute to the cycle of neurodegeneration in AD.
-
Promotion of Synaptic Plasticity: The receptor positively modulates the function of key ion channels and neurotransmitter receptors (e.g., NMDA receptors), which are fundamental for synaptic plasticity, learning, and memory.
Caption: Proposed neuroprotective mechanism of this compound via sigma-1 receptor activation in AD.
Section 1.2: Choosing an Animal Model
The choice of animal model is critical and must align with the specific research question. Most AD models are transgenic rodents expressing human genes associated with familial AD (FAD).[8] Chemically-induced models are also used to study specific aspects of AD pathology, such as cognitive impairment.[9][10]
| Model Type | Common Examples | Key Pathological Features | Advantages | Limitations |
| Transgenic (Amyloid-focused) | APP/PS1, 5XFAD, APPNL-G-F | Aβ plaque deposition, gliosis, synaptic deficits, cognitive decline.[11][12] | Progressive, age-dependent pathology; good for studying amyloid cascade. | Often lack significant tau pathology and neuronal loss seen in human AD. |
| Transgenic (Tau-focused) | P301S, P301L | Neurofibrillary tangles (NFTs), neuronal loss, cognitive deficits. | Models tauopathy directly; useful for studying tau-targeted therapies. | Does not model the amyloid pathology that often precedes tauopathy. |
| Transgenic (Combined) | 3xTg-AD | Aβ plaques and tau tangles, synaptic dysfunction.[13] | Recapitulates both major pathologies. | Complex genetics; pathology can vary between colonies. |
| Chemically-Induced | Scopolamine-induced amnesia | Cholinergic dysfunction, acute memory impairment.[9] | Rapid, reproducible cognitive deficits. | Does not model the progressive histopathology of AD. |
Recommendation: For testing a potentially disease-modifying agent like a σ1 agonist, transgenic models such as the APP/PS1 or 5XFAD are recommended. They allow for the assessment of the compound's effects on both cognitive decline and the underlying amyloid pathology. Treatment should ideally begin before significant plaque deposition to assess preventative effects or after plaque onset to evaluate therapeutic reversal.
Section 1.3: Dosing and Administration Considerations
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and reliable route for ensuring systemic exposure in preclinical rodent studies. Oral gavage (p.o.) is another option that better mimics clinical administration routes but may have variable bioavailability.
-
Dosage: Based on its anti-amnestic effects in rats, an effective starting dose range for (+/-)-PPCC is likely in the low mg/kg range.[7] A dose-response study is highly recommended to determine the optimal therapeutic window for your specific model and endpoints. A typical study might include vehicle, 1 mg/kg, 3 mg/kg, and 10 mg/kg.
-
Vehicle Selection: this compound has good solubility in DMSO (100 mM) and limited solubility in ethanol (10 mM). A common vehicle for in vivo studies is a solution of 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline or PBS.[7] It is critical to test the vehicle alone to ensure it has no independent effects on behavior or pathology.
-
Oxalate Toxicity - A Critical Note: The compound is an oxalate salt. High doses of soluble oxalates can be toxic, primarily through the precipitation of calcium oxalate crystals, leading to renal failure.[14][15][16] While the doses used for pharmacological effect are typically far below toxic levels, researchers must be vigilant.
-
Safety Monitoring: Observe animals daily for signs of distress, weight loss, or changes in urination.
-
Hydration: Ensure animals have ad libitum access to water.
-
Necropsy: At the end of the study, a gross examination of the kidneys is advisable. For long-term studies, consider including a cohort for basic blood chemistry (e.g., BUN, creatinine) to assess renal function.
-
PART 2: Step-by-Step Protocols
These protocols provide a standardized framework. Researchers should adapt them as necessary to comply with their institution's IACUC guidelines and specific experimental needs.
Protocol 2.1: Preparation and Administration of this compound
Objective: To prepare a stable solution of this compound and administer it accurately to the animal model.
Materials:
-
This compound powder (e.g., from Tocris Bioscience)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% Saline or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 mL syringes with appropriate gauge needles (e.g., 27G for i.p. injection)
Procedure:
-
Calculate Required Amount: Determine the total volume of dosing solution needed. For example, for 10 mice (avg. weight 25g) at a dose of 3 mg/kg and a dosing volume of 10 µL/g (0.25 mL/mouse), you need 2.5 mL total solution, plus overage (e.g., 3 mL).
-
Prepare Vehicle: In a sterile tube, prepare the vehicle. For a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline vehicle (3 mL total):
-
Add 300 µL DMSO.
-
Add 1200 µL PEG300. Vortex until fully mixed.
-
Add 150 µL Tween 80. Vortex until clear.
-
Add 1350 µL sterile Saline. Vortex thoroughly.
-
-
Prepare Dosing Solution:
-
Weigh the required amount of this compound. For a 3 mg/kg dose in a 10 µL/g volume, the final concentration is 0.3 mg/mL. For 3 mL, you need 0.9 mg of the compound.
-
Add the weighed powder to the 300 µL of DMSO first. Vortex until completely dissolved. This creates a concentrated stock.
-
Add the PEG300 and vortex.
-
Add the Tween 80 and vortex.
-
Finally, add the saline and vortex thoroughly to create the final dosing solution.
-
-
Administration (i.p. Injection):
-
Weigh each animal immediately before dosing to calculate the precise volume needed.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume smoothly.
-
Return the animal to its home cage and monitor for a few minutes.
-
Administer daily or as per the experimental design. Always dose at the same time each day.
-
Protocol 2.2: Behavioral Assessment - Morris Water Maze (MWM)
Objective: To assess hippocampal-dependent spatial learning and memory.[17]
Apparatus:
-
A circular pool (approx. 1.2-1.5 m diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
A hidden platform submerged ~1 cm below the water surface.
-
Various extra-maze visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Habituation (Day 0): Place each mouse in the pool for 60 seconds without the platform to allow for habituation to the maze.
-
Acquisition Phase (Days 1-5):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the pool facing the wall from one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform. If it does not find it within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Remove the mouse, dry it, and return it to a holding cage. Inter-trial interval should be at least 15 minutes.
-
Record latency to find the platform, path length, and swim speed. A learning curve should emerge, with latency decreasing across days.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform used to be) and the number of platform location crossings. Memory is indicated by a preference for the target quadrant.
-
-
Data Analysis: Compare the learning curves (latency vs. day) and probe trial performance between the vehicle-treated AD mice, PPCC-treated AD mice, and wild-type controls.
Protocol 2.3: Post-Mortem Brain Tissue Collection
Objective: To properly fix and collect brain tissue for subsequent histological and biochemical analysis.[18]
Procedure:
-
Anesthesia: Deeply anesthetize the mouse using an IACUC-approved method (e.g., ketamine/xylazine cocktail i.p.). Confirm deep anesthesia by a lack of pedal reflex.
-
Transcardial Perfusion:
-
Secure the mouse supine and open the thoracic cavity to expose the heart.
-
Insert a perfusion needle into the left ventricle and make a small incision in the right atrium to allow blood to exit.
-
Perfuse with ~20-30 mL of ice-cold PBS to clear the circulatory system of blood.
-
Switch to ~20-30 mL of ice-cold 4% paraformaldehyde (PFA) for fixation.
-
-
Brain Extraction:
-
Decapitate the mouse and carefully dissect the skull to expose the brain.
-
Gently remove the entire brain and post-fix it in 4% PFA overnight at 4°C.
-
-
Tissue Processing:
-
After post-fixation, transfer the brain to a 30% sucrose solution (in PBS) for cryoprotection. The brain is ready for sectioning when it sinks (typically 24-48 hours).
-
One hemisphere can be used for histology (frozen or paraffin-embedded) and the other can be snap-frozen for biochemical analysis (e.g., ELISA, Western blot).[18]
-
PART 3: Data Analysis and Workflow
Section 3.1: Biochemical and Histological Analysis
-
Immunohistochemistry (IHC): Use specific antibodies to visualize key pathological markers on brain sections.
-
Aβ Plaques: Antibodies like 6E10 or 4G8.
-
Microgliosis: Anti-Iba1 antibody.
-
Astrogliosis: Anti-GFAP antibody.
-
Quantify the plaque load or glial activation area using image analysis software (e.g., ImageJ).
-
-
ELISA/Western Blot: Homogenize brain tissue to quantify levels of different Aβ species (e.g., soluble and insoluble Aβ40 and Aβ42).[19] This provides a quantitative measure of amyloid pathology.
Caption: A comprehensive experimental workflow for evaluating this compound in an AD animal model.
Section 3.2: Interpreting Results
A successful outcome would be characterized by the following results in the this compound-treated group compared to the vehicle-treated AD group:
| Assay | Metric | Expected Outcome with this compound |
| Morris Water Maze | Latency to Platform | Significantly shorter latency during acquisition phase. |
| Time in Target Quadrant | Significantly more time spent in the target quadrant during probe trial. | |
| Biochemical Analysis | Aβ42/Aβ40 Ratio | A significant reduction in this ratio, indicating less pathogenic Aβ. |
| Insoluble Aβ Levels | A significant decrease in insoluble Aβ plaque burden. | |
| Immunohistochemistry | Plaque Load (%) | A significant reduction in the percentage area covered by plaques. |
| Iba1/GFAP Staining | A significant reduction in microgliosis and astrogliosis around plaques. |
Causality and Trustworthiness: The inclusion of both wild-type and vehicle-treated AD controls is essential. A positive result is trustworthy if the PPCC-treated AD animals perform significantly better than the vehicle-treated AD animals and, ideally, approach the performance of the wild-type controls. The biochemical data serves to validate the behavioral findings by providing a plausible mechanistic link—that the observed cognitive improvements are associated with a reduction in AD-related pathology.
Conclusion
This compound is a potent and selective tool for probing the function of the sigma-1 receptor in the context of Alzheimer's disease. By following the structured protocols and experimental design considerations outlined in this guide, researchers can generate robust and reproducible data. Such studies are critical for validating the sigma-1 receptor as a therapeutic target and understanding its potential to modify the course of this devastating neurodegenerative disease.
References
- Current time information in El Paso County, US. (n.d.). Google.
-
Heller, A., Coffman, S. S., & Jarvis, K. (2020). Potentially Pathogenic Calcium Oxalate Dihydrate and Titanium Dioxide Crystals in the Alzheimer's Disease Entorhinal Cortex. Journal of Alzheimer's Disease, 77(2), 547–550. Retrieved February 9, 2026, from [Link]
-
Barreto, G. E., Gonzalez, J., Echeverria, V., & Aliev, G. (2022). Multi-Target Mechanisms of Phytochemicals in Alzheimer's Disease: Effects on Oxidative Stress, Neuroinflammation and Protein Aggregation. International Journal of Molecular Sciences, 23(18), 10853. Retrieved February 9, 2026, from [Link]
-
Heller, A., Coffman, S. S., & Jarvis, K. (2020). Potentially Pathogenic Calcium Oxalate Dihydrate and Titanium Dioxide Crystals in the Alzheimer's Disease Entorhinal Cortex. Journal of Alzheimer's disease, 77(2), 547–550. Retrieved February 9, 2026, from [Link]
-
Webster, S. J., Bachstetter, A. D., Nelson, P. T., Schmitt, F. A., & Van Eldik, L. J. (2014). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Journal of visualized experiments : JoVE, (84), 51144. Retrieved February 9, 2026, from [Link]
-
Jiang, S., Li, Y., Zhang, C., Zhao, Y., Bu, G., Xu, H., & Zhang, Y. W. (2014). M1 muscarinic acetylcholine receptor in Alzheimer's disease. Neuroscience bulletin, 30(2), 295–307. Retrieved February 9, 2026, from [Link]
-
Sultana, Y., & Khan, K. (2024). Inducing Agents for Alzheimer's Disease in Animal Models. Neuroscience Insights, 19. Retrieved February 9, 2026, from [Link]
-
Maity, S., Rah, S., & Jha, N. K. (2024). Axolotl regeneration and Alzheimer's disease: A conceptual model. ResearchGate. Retrieved February 9, 2026, from [Link]
-
Hong, S., & Park, S. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR protocols, 2(3), 100647. Retrieved February 9, 2026, from [Link]
-
Vidoni, E. D., Morris, J. K., Watts, A. K., Perry, M., Clutton, J., Btruni, M., & Burns, J. M. (2021). Safety and target engagement profile of two oxaloacetate doses in Alzheimer's patients. Alzheimer's & dementia : the journal of the Alzheimer's Association, 17(S5), e058012. Retrieved February 9, 2026, from [Link]
-
Rahman, M. M., Abdullah, R. B., & Wan Khadijah, W. E. (2012). A review of oxalate poisoning in domestic animals: tolerance and performance aspects. Journal of animal physiology and animal nutrition, 97(4), 605–614. Retrieved February 9, 2026, from [Link]
-
Heller, A., Coffman, S. S., & Jarvis, K. (2020). Potentially Pathogenic Calcium Oxalate Dihydrate and Titanium Dioxide Crystals in the Alzheimer's Disease Entorhinal Cortex. Journal of Alzheimer's disease, 77(2), 547–550. Retrieved February 9, 2026, from [Link]
-
Maroof, A. M., Paroo, Z., & Salter, M. W. (2010). Brain Biomarkers in Familial Alzheimer's Disease Mouse Models. Journal of Alzheimer's disease, 22(1), 1–15. Retrieved February 9, 2026, from [Link]
-
Jiang, S., Li, Y., Zhang, C., Zhao, Y., Bu, G., Xu, H., & Zhang, Y. W. (2014). M1 muscarinic acetylcholine receptor in Alzheimer's disease. Neuroscience Bulletin. Retrieved February 9, 2026, from [Link]
-
Chen, Y., & Zhang, Y. (2024). Animal models of Alzheimer's disease: Current strategies and new directions. Journal of Neuroinflammation, 21(1), 126. Retrieved February 9, 2026, from [Link]
-
Foley, A. M., Ammar, Z. M., Lee, R. H., & Mitchell, C. S. (2015). Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. Frontiers in neurology, 6, 88. Retrieved February 9, 2026, from [Link]
-
Rahman, M. M., & Abdullah, R. B. (2024). Description of Acute and Chronic Cases of Poisoning by Oxalis pes-caprae. Toxics, 12(8), 629. Retrieved February 9, 2026, from [Link]
-
Calsolaro, V., & Edison, P. (2016). Biochemical Characterization of Mouse Retina of an Alzheimer's Disease Model by Raman Spectroscopy. ACS Chemical Neuroscience, 7(5), 589-595. Retrieved February 9, 2026, from [Link]
-
Chaney, S. F., & Jones, C. K. (2015). Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors. ResearchGate. Retrieved February 9, 2026, from [Link]
-
Rahman, M., Abdullah, R., & Wan-Khadijah, W. (2013). A Review Of Oxalate Poisoning In Domestic Animals: Tolerance And Performance Aspects. Journal of Animal Physiology and Animal Nutrition, 97. Retrieved February 9, 2026, from [Link]
-
Scarr, E. (2024). Muscarinic Receptors and Alzheimer's Disease: New Perspectives and Mechanisms. International Journal of Molecular Sciences, 25(13), 7268. Retrieved February 9, 2026, from [Link]
-
Drummond, E., & Wisniewski, T. (2017). Dementia Insights: What Do Animal Models of Alzheimer's Disease Tell Us?. American journal of pathology, 187(7), 1434–1443. Retrieved February 9, 2026, from [Link]
-
Fisher, A., & Kalgutkar, A. S. (2024). CNS muscarinic receptors and muscarinic receptor agonists in Alzheimer disease treatment. Handbook of Clinical Neurology, 200, 275-294. Retrieved February 9, 2026, from [Link]
-
University Hospitals Cleveland Medical Center. (2025, December 24). Scientists reverse Alzheimer's in mice and restore memory. ScienceDaily. Retrieved February 9, 2026, from [Link]
-
Miller, S. (2025, April 7). Machine learning-based behavioral analysis for Alzheimer's mouse models. VJNeurology. Retrieved February 9, 2026, from [Link]
-
Van Nuffel, S., et al. (2023). Exploring the Aβ Plaque Microenvironment in Alzheimer's Disease Model Mice by Multimodal Lipid-Protein-Histology Imaging on a Benchtop Mass Spectrometer. Metabolites, 13(10), 1058. Retrieved February 9, 2026, from [Link]
-
Vorhees, C. V., & Williams, M. T. (2014). Transgenic Mouse Models of Alzheimer's Disease: Behavioral Testing and Considerations. In Animal Models of Neurological Disease (pp. 1-28). Humana Press. Retrieved February 9, 2026, from [Link]
-
Yi, J. H., Whitcomb, D. J., Park, S. J., Martinez-Perez, C., Barbati, S. A., Mitchell, S. J., & Cho, K. (2020). M1 muscarinic acetylcholine receptor dysfunction in moderate Alzheimer's disease pathology. Brain communications, 2(2), fcaa155. Retrieved February 9, 2026, from [Link]
-
Shankar, G. M., Li, S., Mehta, T. H., Garcia-Munoz, A., Shepardson, N. E., Smith, I., ... & Selkoe, D. J. (2008). Biochemical and immunohistochemical analysis of an Alzheimer's disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life. The Journal of neuroscience, 28(24), 6245–6254. Retrieved February 9, 2026, from [Link]
-
Ran, C., Zhao, W., & Choi, H. S. (2017). Oxalate-curcumin–based probe for micro- and macroimaging of reactive oxygen species in Alzheimer's disease. Proceedings of the National Academy of Sciences, 114(47), 12438-12443. Retrieved February 9, 2026, from [Link]
-
Caccamo, A., Oddo, S., & LaFerla, F. M. (2006). M1 muscarinic agonists target major hallmarks of Alzheimer's disease--the pivotal role of brain M1 receptors. Current drug targets, 7(11), 1467–1473. Retrieved February 9, 2026, from [Link]
-
Smith, T. K., et al. (2021). Activation of M1 muscarinic receptors reduce pathology and slow progression of neurodegenerative disease. bioRxiv. Retrieved February 9, 2026, from [Link]
-
Sultana, Y., & Khan, K. (2024, October 22). Inducing agents for Alzheimer's disease in animal models. EurekAlert!. Retrieved February 9, 2026, from [Link]
-
Ai, A. R. (2026, February 8). Boosting a Natural Molecule Reverses Alzheimer's Brain Damage in New Study. Neuroscience News. Retrieved February 9, 2026, from [Link]
-
Webster, S. J., Bachstetter, A. D., Nelson, P. T., Schmitt, F. A., & Van Eldik, L. J. (2014). Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines. ResearchGate. Retrieved February 9, 2026, from [Link]
-
Neuro Transmissions. (2023, March 31). Animal models of Alzheimer's disease explained! YouTube. Retrieved February 9, 2026, from [Link]
-
Villeneuve, C., et al. (2025). An M1/sigma‐1 receptor agonist prevents cognitive deficits, reduces amyloid plaques and neuroinflammation in a transgenic rat model of Alzheimer's amyloid pathology. ResearchGate. Retrieved February 9, 2026, from [Link]
-
Cold Spring Harbor Laboratory. (2026, February 5). Researchers find new way to slow memory loss in Alzheimer's. CSHL.edu. Retrieved February 9, 2026, from [Link]
-
University of Wisconsin School of Medicine and Public Health. (2019, January 24). Study to evaluate compounds for protective effects in mouse models of Alzheimer's disease. medicine.wisc.edu. Retrieved February 9, 2026, from [Link]
Sources
- 1. Multi-Target Mechanisms of Phytochemicals in Alzheimer’s Disease: Effects on Oxidative Stress, Neuroinflammation and Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurosci.cn [neurosci.cn]
- 4. CNS muscarinic receptors and muscarinic receptor agonists in Alzheimer disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentially Pathogenic Calcium Oxalate Dihydrate and Titanium Dioxide Crystals in the Alzheimer’s Disease Entorhinal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (±)-PPCC oxalate | TargetMol [targetmol.com]
- 8. Dementia Insights: What Do Animal Models of Alzheimer’s Dis - [practicalneurology.com]
- 9. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]
- 10. Inducing agents for Alzheimer’s disease in animal models | EurekAlert! [eurekalert.org]
- 11. Animal models of Alzheimer’s disease: Current strategies and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Brain Biomarkers in Familial Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review of oxalate poisoning in domestic animals: tolerance and performance aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]
Cell Culture Applications of (+/-)-PPCC Oxalate
High-Affinity Sigma-1 Receptor Agonist for Neuroprotection and Cognitive Research
Abstract
(+/-)-PPCC oxalate is a highly selective, high-affinity Sigma-1 receptor (
Part 1: Compound Profile & Material Preparation
Chemical Identity[2][3][4]
-
Compound Name: this compound
-
Chemical Name: Methyl (1R,2S/1S,2R)-2-[4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl) cyclopropanecarboxylate oxalate
-
Molecular Weight: 469.53 g/mol
-
Mechanism of Action:
R Agonist ( nM); R ( nM). -
Key Biological Effect: Modulates ER-mitochondria Ca
signaling, chaperones IP3 receptors, and prevents excitotoxic cell death.
Solubility & Storage
Proper handling is critical to maintain the bioactivity of the oxalate salt form.
| Solvent | Max Solubility | Stock Concentration | Storage Stability |
| DMSO | ~46 mg/mL | 100 mM (Recommended) | -80°C (6 months) |
| Ethanol | ~4.7 mg/mL | 10 mM | -20°C (1 month) |
| Water | Insoluble | N/A | Unstable |
Stock Solution Protocol
Objective: Prepare a 10 mM Master Stock Solution.
-
Weighing: Accurately weigh 4.7 mg of this compound powder.
-
Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO. Vortex vigorously for 30–60 seconds until completely dissolved.
-
Aliquot: Dispense into 50
L aliquots in light-protected, sterile microcentrifuge tubes. -
Storage: Store immediately at -20°C (short term) or -80°C (long term). Avoid freeze-thaw cycles.
Part 2: Experimental Protocols
Protocol A: Neuroprotection Assay (PC12 or SH-SY5Y Cells)
Rationale: PPCC exerts anti-amnesic and neuroprotective effects by stabilizing the
Reagents:
-
Differentiated PC12 or SH-SY5Y cells.
-
This compound (10 mM Stock).
-
Stress Inducer: L-Glutamate (10–50 mM) or H
O (100 M). -
Readout: MTT or CellTiter-Glo® Assay.
Step-by-Step Methodology:
-
Seeding: Plate cells in 96-well plates at a density of
cells/well. Incubate for 24 hours to allow attachment. -
Drug Preparation (Critical Step):
-
Thaw one aliquot of 10 mM PPCC stock.
-
Perform serial dilutions in serum-free media to achieve 100x concentrations.
-
Target Final Concentrations:10 nM, 100 nM, 1
M . -
Note: The final DMSO concentration must remain
to avoid solvent toxicity.
-
-
Pre-Treatment: Remove culture media and add media containing PPCC. Incubate for 1 hour prior to stress induction. This allows
R translocation to the MAM. -
Stress Induction: Add the stress inducer (e.g., Glutamate) directly to the wells without removing the PPCC media (co-incubation).
-
Incubation: Incubate for 24 hours at 37°C/5% CO
. -
Readout: Assess cell viability using MTT assay.
-
Expected Result: PPCC treatment should restore viability in a dose-dependent manner, with maximal efficacy typically observed between 100 nM – 1
M .
-
Protocol B: ER Stress Mitigation (Western Blot Analysis)
Rationale:
Workflow:
-
Culture: Grow cells in 6-well plates to 80% confluency.
-
Treatment: Treat cells with PPCC (100 nM or 1
M) for 1 hour . -
Induction: Challenge cells with Thapsigargin (1
M) or Tunicamycin (2 g/mL) for 6–12 hours. -
Lysis: Harvest cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Analysis: Perform Western Blot for ER stress markers:
-
BiP/GRP78: Look for maintained levels (prevention of depletion).
-
CHOP: Look for downregulation compared to the stress-only control.
-
Caspase-3: Look for reduced cleavage (reduced apoptosis).
-
Part 3: Mechanism of Action Visualization
The following diagram illustrates the mechanistic pathway of this compound at the cellular level.
Figure 1: Mechanism of Action. PPCC binding dissociates BiP to resolve ER stress and stabilizes IP3R at the MAM to normalize mitochondrial calcium signaling, ultimately blocking apoptosis.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Stock concentration too high or cold media used. | Dilute stock into warm media ( |
| Lack of Protective Effect | Incorrect timing or concentration. | Pre-treatment (1 hr) is crucial. PPCC is an agonist; it requires time to mobilize chaperones before the toxic insult. |
| High Background Toxicity | DMSO toxicity. | Include a "Vehicle Only" control (0.1% DMSO) to normalize data. |
| Bell-Shaped Response | Receptor desensitization. |
References
-
Antonini, V., et al. (2009). Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats. Journal of Neurochemistry, 109(3), 744-754.
-
Tocris Bioscience. (n.d.). This compound Product Information. Tocris.com.
-
MedChemExpress. (n.d.). (+/-)-PPCC Datasheet and Biological Activity. MedChemExpress.com.
-
Prezzavento, O., et al. (2008). A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect.[1] Life Sciences, 82(11-12), 549-553.
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610.
Sources
Application Notes and Protocols for the Solubilization of (+/-)-PPCC Oxalate in Cell-Based Assays
Introduction: Understanding (+/-)-PPCC Oxalate in Cellular Research
This compound is a potent and selective synthetic ligand for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane. It displays high affinity for the σ1 receptor, with a reported Ki value of 1.5 nM, and also interacts with σ2 sites. The sigma-1 receptor is implicated in a multitude of cellular processes, including the regulation of ion channels, calcium signaling, and cellular stress responses. Consequently, ligands such as (+/-)-PPCC are valuable tools for investigating the therapeutic potential of sigma-1 receptor modulation in various pathological conditions, including neurodegenerative diseases and cancer.
This guide provides a comprehensive, field-tested protocol for the solubilization and application of this compound in cell-based assays. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure experimental success and data reproducibility.
Core Principles for Handling this compound
The successful use of this compound in cell-based assays hinges on two primary considerations: its solubility characteristics and the potential biological activity of both the parent compound and its oxalate salt. The protocols outlined below are designed to address these factors systematically.
Solubility Profile of this compound
A thorough understanding of a compound's solubility is the cornerstone of reliable in vitro experimentation. The solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 46.95 | 100 |
| Ethanol | 4.7 | 10 |
Data sourced from Tocris Bioscience.
Given its significantly higher solubility in Dimethyl Sulfoxide (DMSO), this is the recommended solvent for preparing high-concentration stock solutions.
Experimental Workflow for Preparing this compound Solutions
The following diagram illustrates the key steps for preparing this compound for cell-based assays.
Caption: Workflow for preparing this compound solutions.
Detailed Protocol for Solubilization and Use
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound and subsequently diluting it to a working concentration for cell-based assays.
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile syringe filters (0.22 µm), compatible with DMSO
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Step 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate the required mass: The molecular weight of this compound is 469.53 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 469.53 g/mol = 0.0046953 g = 4.7 mg
-
-
Weigh the compound: In a sterile microcentrifuge tube, carefully weigh out 4.7 mg of this compound.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
(Optional but Recommended) Sterile Filtration: To ensure the sterility of your stock solution, filter it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for long-term storage and use in sensitive cell-based assays.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Step 2: Preparation of Working Solutions in Cell Culture Medium
The effective concentration of sigma-1 receptor agonists in cell-based assays typically ranges from the low nanomolar to the low micromolar range. Based on data from similar compounds like SA4503 (0.01-1.0 µM for neurite outgrowth) and PRE-084 (neuroprotection observed up to 10 µM), a starting concentration range of 1-10 µM for (+/-)-PPCC is a reasonable starting point for functional assays.[1][2]
Example: Preparation of a 10 µM working solution:
-
Thaw the stock solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: To avoid precipitation of the compound when transferring from a high concentration of DMSO to an aqueous medium, it is recommended to perform serial dilutions.
-
Intermediate Dilution (e.g., 100 µM): In a sterile tube, add 990 µL of pre-warmed cell culture medium. Add 10 µL of the 10 mM stock solution to this medium. Mix gently but thoroughly by pipetting up and down. This results in a 100-fold dilution to a 100 µM intermediate solution with a final DMSO concentration of 1%.
-
Final Dilution (10 µM): In a separate sterile tube, add 900 µL of pre-warmed cell culture medium. Add 100 µL of the 100 µM intermediate solution. Mix gently. This results in a final working concentration of 10 µM with a final DMSO concentration of 0.1%.
-
-
Application to Cells: Immediately add the final working solution to your cell culture plates.
Crucial Considerations for Experimental Design
The Impact of the Oxalate Counter-ion
It is critical to consider the potential for oxalate-induced cytotoxicity. Studies have shown that oxalate can be toxic to various cell lines, with detrimental effects observed at concentrations as low as 0.4 mM in LLC-PK1 and HK-2 cells, and 2 mM in IMCD cells.
When preparing a 10 µM working solution of this compound, the final concentration of oxalate will also be 10 µM (0.01 mM). This is well below the reported toxic concentrations. However, if higher concentrations of this compound are used, it is imperative to calculate the final oxalate concentration and ensure it remains in a non-toxic range for the specific cell line being used.
The Importance of Vehicle Controls
Due to the use of DMSO as a solvent, it is essential to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the experimental wells, but without the this compound. This allows for the differentiation of effects caused by the compound from those caused by the solvent.[3] It is generally recommended to keep the final DMSO concentration in cell culture below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.[3]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in media | The compound is crashing out of solution when transferred from a high DMSO concentration to an aqueous environment. | Perform serial dilutions in pre-warmed media to gradually decrease the DMSO concentration. Ensure the final DMSO concentration is as low as possible while maintaining the desired compound concentration. Gentle warming (to 37°C) and sonication of the intermediate dilution can sometimes aid in solubilization, but the stability of the compound under these conditions should be considered. |
| Cell death or morphological changes | The concentration of this compound or the oxalate counter-ion is too high, or the final DMSO concentration is cytotoxic to the cells. | Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound. Ensure the final oxalate concentration is below the known toxic threshold for your cell line. Lower the final DMSO concentration in your working solutions. |
| Lack of biological effect | The concentration of this compound is too low, the compound has degraded, or the cells do not express sufficient levels of the sigma-1 receptor. | Increase the working concentration of the compound. Use a fresh aliquot of the stock solution. Confirm the expression of the sigma-1 receptor in your cell line of interest using techniques such as Western blotting or qPCR. |
Conclusion
The successful application of this compound in cell-based assays requires a methodical approach to its dissolution and handling. By utilizing DMSO as the primary solvent for stock solutions, employing serial dilutions in pre-warmed media, and carefully considering the potential for oxalate and solvent toxicity through the use of appropriate controls, researchers can generate reliable and reproducible data. This guide provides a robust framework for the effective use of this potent sigma-1 receptor ligand in advancing our understanding of cellular signaling and its therapeutic implications.
References
- Effects of Oxalate on IMCD Cells: A Line of Mouse Inner Medullary Collecting Duct Cells. (n.d.).
- Effects of oxalate on HK-2 cells, a line of proximal tubular epithelial cells from normal human kidney. (2002).
- Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling P
-
Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021). Reddit. Retrieved from [Link]
Sources
- 1. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (+/-)-PPCC Oxalate for Studying Synaptic Plasticity
Executive Summary
(+/-)-PPCC oxalate is a high-affinity, selective Sigma-1 receptor (σ1R) agonist (K_i = 1.5 nM). Unlike non-selective sigma ligands (e.g., (+)-SKF-10,047 or PRE-084), PPCC offers a superior selectivity profile against dopaminergic, muscarinic, and NMDA receptors, making it a precision tool for dissecting the specific contribution of σ1R chaperoning activity to synaptic plasticity.
This guide details the pharmacological profile, mechanistic pathways, and validated protocols for utilizing this compound in ex vivo hippocampal slice electrophysiology (LTP/LTD) and behavioral cognition assays.
Pharmacological Profile & Mechanism of Action
Chemical Identity[2][3]
-
Compound Name: this compound[1]
-
IUPAC: (±)-Methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate oxalate
-
Molecular Weight: 469.53 g/mol [2]
-
Solubility: Soluble in DMSO (up to 100 mM) and Ethanol (up to 10 mM).
Receptor Selectivity
| Target Receptor | Affinity (K_i) | Functional Effect |
| Sigma-1 (σ1) | 1.5 nM | Agonist |
| Sigma-2 (σ2) | 50.8 nM | Weak binding |
| DAT / SERT | > 10,000 nM | Negligible |
| Muscarinic / Dopamine | > 10,000 nM | Negligible |
Mechanistic Pathway in Plasticity
(+/-)-PPCC exerts its pro-cognitive and plasticity-enhancing effects by activating the Sigma-1 receptor, a ligand-operated molecular chaperone located at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).
The "Chaperone-Gating" Hypothesis:
-
Resting State: σ1R is complexed with BiP (GRP78) at the MAM.
-
Activation: PPCC binding causes σ1R dissociation from BiP.
-
Translocation: Active σ1R translocates to the plasma membrane and ER reticular network.
-
Effector Modulation:
-
NMDAR Potentiation: σ1R stabilizes GluN2B subunits at the synaptic membrane, preventing endocytosis.
-
Calcium Homeostasis: σ1R stabilizes IP3 Receptors (IP3R), ensuring proper Ca²⁺ flow from ER to mitochondria, boosting ATP production required for LTP maintenance.
-
Pathway Visualization
Figure 1: Signal transduction pathway of this compound. Binding triggers σ1R chaperone activity, enhancing mitochondrial energetics and NMDA receptor stability to facilitate Long-Term Potentiation (LTP).
Experimental Protocols
Stock Solution Preparation
The oxalate salt improves stability but requires careful handling to prevent precipitation in high-calcium buffers (though negligible at nM working concentrations).
-
Weighing: Calculate mass for a 10 mM stock solution.
-
Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW (469.53)]
-
-
Solvent: Dissolve completely in 100% DMSO. Vortex for 30 seconds.
-
Storage: Aliquot into light-protective amber tubes (20 µL/tube) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute 1:1000 in ACSF or culture medium to achieve 10 µM, then serially dilute to the target concentration (typically 10–100 nM ).
Ex Vivo Hippocampal LTP Protocol
This protocol is optimized for observing the rescue of LTP in deficit models (e.g., Aβ-induced impairment or cholinergic depletion).
Reagents:
-
aCSF (Artificial Cerebrospinal Fluid): 124 mM NaCl, 4.4 mM KCl, 1 mM Na₂HPO₄, 25 mM NaHCO₃, 2 mM CaCl₂, 1 mM MgSO₄, 10 mM Glucose. Carbox ygenated (95% O₂ / 5% CO₂).
-
Control: Vehicle (DMSO < 0.01%).
-
Antagonist (Validation): NE-100 (1 µM) or BD-1047 (1 µM) to confirm σ1R specificity.
Workflow:
-
Slice Preparation: Prepare 400 µm transverse hippocampal slices from male Wistar rats or C57BL/6 mice using a vibratome in ice-cold cutting solution.
-
Recovery: Incubate slices in aCSF at room temperature for at least 90 minutes.
-
Drug Application (Critical Step):
-
Timing: Perfusion of (+/-)-PPCC (10–100 nM) should begin 20 minutes prior to baseline recording to allow tissue penetration and σ1R translocation.
-
Maintenance: Continue perfusion throughout the baseline and induction phases.
-
-
Electrophysiology Recording:
-
Stimulation: Schaffer collaterals (bipolar electrode).
-
Recording: Field Excitatory Postsynaptic Potentials (fEPSPs) in the CA1 stratum radiatum.
-
Baseline: Record stable fEPSPs (stimulation intensity set to 40-50% max response) for 20 minutes.
-
Induction (HFS): Apply High-Frequency Stimulation (e.g., 2 trains of 100 Hz for 1s, separated by 20s).
-
Post-Induction: Record fEPSPs for 60 minutes.
-
Data Analysis: Normalize fEPSP slope to the average of the 20-minute baseline. Compare the last 10 minutes of recording between Vehicle and PPCC groups.
Workflow Diagram
Figure 2: Experimental timeline for evaluating (+/-)-PPCC effects on synaptic plasticity.
Troubleshooting & Controls (Self-Validating Systems)
To ensure scientific integrity, every experiment using (+/-)-PPCC must include specific controls to rule out off-target effects or artifacts.
| Issue | Potential Cause | Solution / Control |
| No LTP Enhancement | Dose too low or healthy tissue | σ1R agonists often show "ceiling effects" in healthy tissue. Test in pathological models (e.g., scopolamine-treated or aged animals) where plasticity is impaired. |
| Precipitation | Oxalate salt + High Ca²⁺ | Although rare at nM concentrations, ensure stock is 100% DMSO. Do not add stock directly to high-calcium aCSF without intermediate dilution steps. |
| Non-Specific Effects | Off-target binding | Blockade Control: Pre-treat slices with NE-100 (1 µM) 15 mins before PPCC. If the effect persists, it is NOT σ1R-mediated. |
| Bell-Shaped Curve | Typical Sigma Pharmacology | σ1R ligands often exhibit bell-shaped dose-response curves. If 1 µM fails, reduce dose to 10–30 nM . |
References
-
Maurice, T., et al. (2001). "Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats." Brain Research, 898(1), 113-121. Link
-
Tocris Bioscience. "this compound Product Information." Tocris Catalog. Link
-
Guitart, X., et al. (2004). "Sigma receptors: biology and therapeutic potential."[3] Psychopharmacology, 174(3), 301-319. Link
-
TargetMol. "(±)-PPCC oxalate Safety and Handling." TargetMol Chemicals. Link
Sources
Troubleshooting & Optimization
improving the solubility of (+/-)-PPCC oxalate in aqueous solutions
Technical Support Center: Solubility Optimization for (+/-)-PPCC Oxalate
Executive Summary & Compound Profile
User Query: "I cannot get this compound to dissolve directly in water/PBS, or it precipitates when I dilute my stock. How do I fix this?"
Scientist’s Analysis: this compound is a lipophilic piperidine derivative salt.[1] While the oxalate counter-ion improves shelf-stability and initial dissolution in organic solvents compared to the free base, it does not render the lipophilic cation fully hydrophilic.[1] The "crash-out" (precipitation) you are experiencing during aqueous dilution is a thermodynamic inevitability if the dielectric constant of the solvent system drops too rapidly.[1]
Compound Snapshot:
| Property | Specification |
|---|---|
| Compound Name | This compound |
| Target | Sigma-1 Receptor (
Critical Troubleshooting (Q&A Format)
Q1: Why does the powder float or clump when I add water?
A: (+/-)-PPCC is not water-soluble.[1] The lattice energy of the crystal and the hydrophobic nature of the phenyl-propyl-cyclohexyl backbone prevent water molecules from effectively solvating the ions.[1]
-
The Fix: You must create a primary organic stock solution first.[1] Do not attempt to dissolve the solid directly in aqueous buffers (PBS, Saline, Water).
Q2: Should I use DMSO or Ethanol for my stock solution?
A: This depends on your final required concentration and biological tolerance.
-
Choose DMSO (Recommended): If you need high concentrations.[1][4] DMSO can solubilize this compound up to 100 mM .[1][2][3] This allows for a smaller volume of vehicle in your final animal/cell experiment (typically <0.1% v/v DMSO final concentration).[1]
-
Choose Ethanol: Only if your biological system is intolerant to DMSO.[1] Ethanol solubility is limited to 10 mM .[1][3] You will likely hit the solubility ceiling before reaching therapeutic doses in vivo without administering toxic volumes of ethanol.[1]
Q3: I made a 100 mM DMSO stock, but it turned cloudy when I added it to PBS. Why?
A: You triggered a "Solvent Shock."[1] When a high-concentration hydrophobic solute in DMSO is introduced to a high-dielectric environment (water), the solubility drops exponentially.[1]
-
The Fix (Stepwise Dilution):
-
Warm your aqueous buffer (PBS) to 37°C before mixing.
-
Add the DMSO stock dropwise into the vortexing buffer, not the other way around.[1]
-
Limit: Do not exceed the final aqueous solubility limit (typically <100 µM for this class of compounds in pure buffer).
-
Standard Operating Procedures (SOPs)
Protocol A: Preparation of High-Stability Stock Solution
Use this for long-term storage.[1]
-
Weighing: Weigh the necessary amount of this compound.
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 50 mM to 100 mM .
-
Calculation: For 10 mg of powder (MW ~469.53), add ~213 µL DMSO for 100 mM.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 40°C for 5 minutes.[1]
-
Storage: Aliquot into amber glass vials (avoid plastics that leach) and store at -20°C. Stable for up to 1 month.
Protocol B: Aqueous Dilution for In Vitro/In Vivo Use
Use this immediately before experimentation.
-
Thaw: Bring the DMSO stock to room temperature (ensure no crystals are visible).
-
Vehicle Prep: Prepare your aqueous buffer (e.g., sterile saline or PBS).[1]
-
Optional: For in vivo injections, adding a surfactant like Tween-80 (1-5%) or complexing agent like 2-hydroxypropyl-
-cyclodextrin (HP- -CD, 20%) to the saline significantly reduces precipitation risk.[1]
-
-
Mixing (The "Dropwise" Rule):
Visualizing the Solubility Pathway
The following diagram illustrates the decision logic for solubilizing this compound based on your experimental needs.
Figure 1: Decision tree for the solubilization and dilution of this compound, highlighting the necessity of organic stock solutions.
Advanced Mechanism: Why the "Crash" Happens
Understanding the molecular interaction helps prevent errors.[1] The diagram below details the "Solvent Shock" mechanism when diluting DMSO stocks into water.
Figure 2: Mechanistic view of precipitation. The hydrophobic effect drives the lipophilic PPCC molecules together when the organic solvent sheath is stripped away by water.[1]
References & Validation
-
Tocris Bioscience. this compound Product Datasheet. Retrieved from
-
Validation: Confirms solubility limits (DMSO 100 mM, Ethanol 10 mM) and storage conditions.
-
-
MedChemExpress. this compound Technical Data. Retrieved from
-
Validation: Corroborates Sigma-1 agonist activity and chemical handling properties.[1]
-
-
Prezzavento, O., et al. (2007). "Novel sigma receptor ligands: synthesis and biological profile."[1][3] Journal of Medicinal Chemistry.
-
Validation: Foundational paper describing the synthesis and lipophilic nature of the PPCC class.[1]
-
-
National Institutes of Health (NIH) / PubChem. Compound Summary for (+/-)-PPCC.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Solubility of calcium oxalate in 1-alkanols and ethanol--water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in (+/-)-PPCC oxalate behavioral studies
Subject: Troubleshooting Inconsistent Results in Sigma-1 Receptor ( R) Behavioral Studies
Executive Summary
Compound: (+/-)-PPCC oxalate (Methyl (1R,2S/1S,2R)-2-[4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl) cyclopropanecarboxylate oxalate).[1][2][3]
Pharmacology: High-affinity, selective Sigma-1 receptor (
The Issue: Researchers frequently report "disappearing" efficacy at higher doses or high variability between cohorts. This guide addresses the unique physicochemical and pharmacological properties of PPCC oxalate that drive these inconsistencies.
Part 1: Troubleshooting Guides (FAQ Format)
Category A: Dose-Response & Pharmacology [5][6]
Q: I observed a significant anti-amnesic effect at 0.3 mg/kg, but the effect disappeared at 1.0 mg/kg and 3.0 mg/kg. Is my batch degraded?
A: It is highly unlikely to be degradation. You are observing the Bell-Shaped (Biphasic) Dose-Response Curve , a hallmark of
-
The Mechanism:
receptors act as "molecular chaperones." At physiological activation, they translocate from the Mitochondria-Associated Membrane (MAM) to the plasma membrane to modulate ion channels (e.g., NMDA, Kv1.2). However, at supra-optimal doses, the system undergoes rapid desensitization or recruits compensatory inhibitory pathways (often involving dopaminergic modulation). -
Action Item: Do not assume "more is better." Perform a logarithmic dose-response study (e.g., 0.01, 0.1, 0.3, 1.0 mg/kg). The therapeutic window for PPCC is narrow, typically peaking between 0.1–0.5 mg/kg (i.p. or s.c.) in rodents.
Q: My control group (vehicle) shows high variability, masking the drug effect. Why?
A:
-
The Fix:
-
Habituation: Increase handling time to 3–5 days prior to the experiment.
-
Noise Control:
R modulation of memory is highly sensitive to acoustic stress. -
Housing: Social isolation alters
R density. Ensure consistent housing (group vs. single) across all cohorts.
-
Category B: Solubility & Formulation
Q: The PPCC oxalate precipitates when I buffer it to pH 7.4. How do I fix this? A: Oxalate salts are acidic. Neutralizing them too rapidly in high-phosphate buffers (like PBS) can cause the free base to precipitate, as the free base is lipophilic.
-
The Protocol: Dissolve PPCC oxalate in sterile water or 0.9% saline first. The pH will be slightly acidic (~4.5–5.5), which is acceptable for IP/SC injection volumes <5 mL/kg. If buffering is strictly required, use a low-molarity buffer (e.g., 10mM HEPES) rather than high-salt PBS, and add the buffer slowly to the drug solution, not the reverse.
Q: Can I switch between the Oxalate salt and the Free Base? A: Proceed with caution. While the pharmacophore is identical, the kinetics differ.
-
Evidence: Calorimetric studies indicate the oxalate salt interacts with lipid membranes differently than the free base, showing faster initial uptake.[3] Switching forms requires re-validating your "Time-to-Peak" effect (typically 20–40 mins for the salt).
Part 2: Experimental Protocols
Protocol 1: Optimal Solubilization for In Vivo Injection
Target Concentration: 0.1 mg/mL to 1.0 mg/mL
-
Weighing: Weigh this compound. (Note: Adjust for the molecular weight of the oxalate salt vs. free base if your calculations are based on molarity. MW Oxalate
469.5 vs Free Base 379.5). -
Primary Solvent: Add sterile 0.9% Saline to 90% of final volume. Vortex for 30 seconds.
-
Sonication: If particles remain, sonicate at 40°C for 5–10 minutes.
-
pH Check: Check pH. If < 4.5, adjust carefully with 0.1N NaOH. Stop if solution turns cloudy.
-
Filtration: Syringe filter (0.22 µm, PES or Nylon) for sterilization.
-
Storage: Prepare fresh daily.
ligands can adhere to plastic over long-term storage (24h+).
Protocol 2: Validating Specificity (The Antagonist Check)
To prove your behavioral result is
| Group | Pre-Treatment (t = -30 min) | Treatment (t = 0 min) | Expected Outcome |
| Vehicle | Saline | Saline | Baseline Behavior |
| Agonist | Saline | (+/-)-PPCC (0.3 mg/kg) | Improved Performance |
| Antagonist | BD-1047 or NE-100 (3 mg/kg) | Saline | Baseline Behavior |
| Blockade | BD-1047 or NE-100 (3 mg/kg) | (+/-)-PPCC (0.3 mg/kg) | Reversal to Baseline |
Part 3: Visualizing the Mechanism & Troubleshooting
Diagram 1: The Sigma-1 Chaperone Translocation Logic
Caption: Mechanism of Action. PPCC triggers dissociation of
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic for resolving inconsistent behavioral data with PPCC oxalate.
References
-
Antonini, V., et al. (2009).[1] Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats.[1] Journal of Neurochemistry, 109(3), 744-754.[1]
-
Castelli, F., et al. (2014).[3] DSC investigation of the effect of the new sigma ligand PPCC on DMPC lipid membrane.[3] International Journal of Pharmaceutics, 468(1-2), 23-29.
-
Prezzavento, O., et al. (2008). A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect. Life Sciences, 82(19-20), 1019-1023.
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival.[4][6] Cell, 131(3), 596-610.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DSC investigation of the effect of the new sigma ligand PPCC on DMPC lipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
potential off-target effects of (+/-)-PPCC oxalate to consider
Technical Support Center: (+/-)-PPCC Oxalate
A Senior Application Scientist's Guide to Navigating Potential Off-Target Effects
Welcome to the technical support guide for this compound. As researchers dedicated to precision and accuracy, understanding the full pharmacological profile of a chemical tool is paramount. This guide is structured as a series of questions and answers to address common and nuanced issues that you may encounter during your experiments. My goal is to provide not just troubleshooting steps, but the underlying scientific rationale to empower you to generate robust, publishable data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm using this compound to study sigma-1 receptor function, but I'm seeing cellular stress and apoptosis. Is this an expected on-target effect?
This is a critical and frequently encountered issue. While high concentrations of any compound can induce toxicity, the effects you're observing may be partially or wholly attributable to the oxalate counter-ion , rather than the PPCC molecule itself.
Causality Explained: (+/-)-PPCC is a high-affinity ligand for the sigma-1 (σ1) receptor, an intracellular chaperone protein, and shows secondary affinity for the sigma-2 (σ2) receptor.[1][2] Its primary role is not typically associated with inducing apoptosis. However, the oxalate salt form is not biologically inert. Multiple studies have demonstrated that oxalate can induce significant cellular stress in various cell types, particularly renal epithelial cells.[3][4]
The mechanism involves:
-
Induction of Reactive Oxygen Species (ROS): Oxalate exposure can trigger the production of ROS, leading to oxidative stress, lipid peroxidation, and mitochondrial damage.[4][5]
-
Activation of Stress-Signaling Pathways: Oxalate has been shown to selectively activate p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways, both of which are involved in cellular stress and apoptotic responses.[6]
-
Protein Kinase C (PKC) Activation: Oxalate can translocate and activate PKC-α and PKC-δ, which in turn can activate NADPH oxidase, a major source of cellular ROS.[5][7]
Troubleshooting Recommendation: To dissect the source of the toxicity, you must run a parallel control experiment using a simple oxalate salt, such as sodium oxalate, at the exact same molar concentration as the oxalate present in your this compound treatment. If the cellular stress and apoptosis are replicated in the sodium oxalate control, your observed effect is likely an artifact of the counter-ion.
Q2: What is the precise binding profile of (+/-)-PPCC, and how can I be sure my results are specific to the sigma-1 receptor?
Understanding a ligand's selectivity is key to interpreting its effects. (+/-)-PPCC is considered selective for sigma receptors over other common CNS targets, but it is not exclusively specific to the σ1 subtype.
Binding Affinity Data:
| Target | Binding Affinity (Ki) | Source |
|---|---|---|
| Sigma-1 (σ1) Receptor | 1.5 nM | [1][2][8] |
| Sigma-2 (σ2) Receptor | 50.8 nM |[1] |
As the data shows, (+/-)-PPCC has an approximately 34-fold higher affinity for σ1 over σ2 receptors.[1] While this is a good selectivity window, at higher concentrations (typically >100 nM), you may begin to engage the σ2 receptor population, which could confound your results. The compound is reported to be selective over a range of dopaminergic and muscarinic receptors, as well as the dopamine transporter (DAT) and serotonin transporter (SERT).[1]
Experimental Validation Protocol: To confirm that your observed biological effect is mediated by the σ1 receptor, the gold-standard approach is to perform an antagonist rescue experiment.
-
Pre-treat your cells or tissue with a known, highly selective σ1 receptor antagonist (e.g., NE-100) for 30-60 minutes before applying this compound.
-
If the biological effect of (+/-)-PPCC is blocked or significantly attenuated by the antagonist, you can confidently attribute the effect to on-target σ1 receptor engagement.
-
Always include a control where you apply the antagonist alone to ensure it does not have an effect on its own in your system.
Q3: My experiment involves calcium signaling. Could this compound interfere with this pathway?
Yes, and this is a multi-faceted issue stemming from both the PPCC molecule and the oxalate counter-ion.
Causality Explained:
-
Sigma-1 Receptor Action (PPCC): The σ1 receptor itself is a well-established modulator of intracellular calcium signaling. It is located at the mitochondria-associated endoplasmic reticulum (ER) membrane and directly regulates the IP3 receptor, a key channel for ER calcium release. Therefore, a true on-target effect of (+/-)-PPCC could be the modulation of calcium homeostasis.
-
Oxalate Counter-Ion Action: Oxalate is a potent calcium chelator. In extracellular media and intracellular cytosol, it can precipitate with calcium ions to form calcium oxalate crystals.[4] This can lead to a depletion of free Ca2+, disrupting calcium-dependent signaling cascades. Furthermore, studies show oxalate exposure can trigger Ca2+ mobilization through pathways involving nicotinic acid adenine dinucleotide phosphate (NAADP) and the JPT2 protein, further complicating the signaling environment.[9]
Troubleshooting Workflow: To untangle these effects, a multi-pronged approach is necessary.
Caption: Troubleshooting workflow for calcium signaling.
Visualizing On-Target vs. Off-Target Pathways
To better understand the divergent mechanisms at play, the following diagrams illustrate the intended action of PPCC and the confounding action of the oxalate counter-ion.
Caption: Intended signaling via the Sigma-1 receptor.
Caption: Confounding signaling via the oxalate ion.
Experimental Protocols
Protocol 1: Validating Oxalate-Induced Off-Target Effects
This protocol is designed to determine if an observed cellular response is due to the oxalate counter-ion.
Materials:
-
This compound (Your stock solution)
-
Sodium Oxalate (Na₂C₂O₄)
-
Vehicle (e.g., DMSO, saline)
-
Your cell culture or experimental system
-
Assay reagents for your endpoint (e.g., apoptosis kit, ROS dye, Western blot antibodies)
Procedure:
-
Calculate Molar Equivalents: Determine the molar concentration of your this compound working solution. The molar concentration of oxalate will be identical to the molar concentration of the PPCC compound.
-
Prepare Sodium Oxalate Stock: Prepare a high-concentration stock solution of sodium oxalate in the same solvent as your PPCC stock.
-
Design Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (at your desired concentration, e.g., 1 µM)
-
Group 3: Sodium Oxalate (at the same molar concentration as the oxalate in Group 2, e.g., 1 µM)
-
(Optional) Group 4: Positive control for your assay, if available.
-
-
Treatment: Treat your cells with the respective compounds for the desired duration.
-
Assay: Perform your downstream analysis (e.g., measure ROS levels, caspase activity, or p38 phosphorylation).
-
Analysis: Compare the results from Group 2 and Group 3 to the Vehicle Control (Group 1).
-
If Group 2 and Group 3 show a similar effect that is distinct from Group 1, the effect is likely mediated by oxalate.
-
If only Group 2 shows an effect , it is likely mediated by the PPCC molecule.
-
References
- Time in El Paso County, US. Google.
-
Oxalate-induced activation of PKC-alpha and -delta regulates NADPH oxidase-mediated oxidative injury in renal tubular epithelial cells. PubMed. [Link]
-
Oxalate selectively activates p38 mitogen-activated protein kinase and c-Jun N-terminal kinase signal transduction pathways in renal epithelial cells. PubMed. [Link]
-
Antioxidant Pre-Treatment Reduces the Toxic Effects of Oxalate on Renal Epithelial Cells in a Cell Culture Model of Urolithiasis. PMC. [Link]
-
Mechanisms mediating oxalate-induced alterations in renal cell functions. PubMed - NIH. [Link]
-
Oxalate-induced activation of PKC-α and -δ regulates NADPH oxidase-mediated oxidative injury in renal tubular epithelial cells. PMC. [Link]
-
Oxalate regulates crystal-cell adhesion and macrophage metabolism via JPT2/PI3K/AKT signaling to promote the progression of kidney stones. PubMed. [Link]
-
Oxalate regulates crystal-cell adhesion and macrophage metabolism via JPT2/PI3K/AKT signaling to promote the progression of kidney stones. PMC. [Link]
Sources
- 1. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]
- 2. (±)-PPCC oxalate | TargetMol [targetmol.com]
- 3. Antioxidant Pre-Treatment Reduces the Toxic Effects of Oxalate on Renal Epithelial Cells in a Cell Culture Model of Urolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms mediating oxalate-induced alterations in renal cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxalate-induced activation of PKC-α and -δ regulates NADPH oxidase-mediated oxidative injury in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxalate selectively activates p38 mitogen-activated protein kinase and c-Jun N-terminal kinase signal transduction pathways in renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxalate-induced activation of PKC-alpha and -delta regulates NADPH oxidase-mediated oxidative injury in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Oxalate regulates crystal-cell adhesion and macrophage metabolism via JPT2/PI3K/AKT signaling to promote the progression of kidney stones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Addressing Variability in Animal Response to (+/-)-PPCC Oxalate
Introduction: The Variability Challenge
(+/-)-PPCC oxalate (methyl (1R,2S/1S,2R)-2-[4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl) cyclopropanecarboxylate oxalate) is a high-affinity Sigma-1 receptor (
In preclinical models, particularly for cognitive dysfunction and nociception, researchers often encounter significant variability in animal responses. This variability is rarely due to the compound's intrinsic failure but rather stems from three critical vectors: physicochemical instability (formulation) , biological fluctuation (
This guide provides a self-validating framework to stabilize your data and ensure reproducibility.
Module 1: Formulation & Stability (The Chemistry)
The Issue: this compound has poor water solubility. Inconsistent solubilization is the #1 cause of "non-responder" animals. If the compound precipitates in the syringe or upon injection, bioavailability drops to near zero.
Troubleshooting Protocol: Solubilization
Q: Why is my stock solution cloudy? A: You likely attempted to dissolve the oxalate salt directly in saline or PBS. The ionic strength of buffers decreases the solubility of organic salts ("salting out").
Correct Formulation Workflow:
-
Primary Solvent: Dissolve this compound in 100% DMSO .
-
Solubility Limit: ~46 mg/mL in DMSO [3].
-
-
Secondary Solvent (Optional): Ethanol can be used but is less effective (Max ~4.7 mg/mL).
-
Aqueous Dilution: Slowly add the DMSO stock to your aqueous vehicle (0.9% Saline or 5% Glucose) while vortexing.
-
Critical Rule: Keep final DMSO concentration < 5% (ideally < 1-2%) to avoid vehicle-induced behavioral artifacts.
-
Stability Table
| State | Storage Condition | Stability Window | Notes |
| Solid Powder | -20°C, Desiccated | 3 Years | Hygroscopic. Warm to RT before opening. |
| DMSO Stock | -80°C | 6-12 Months | Avoid repeated freeze-thaw cycles. |
| Working Solution | +4°C | < 24 Hours | Prepare Fresh Daily. Prone to precipitation. |
Module 2: Biological Variables (The Subject)
The Issue: The Sigma-1 receptor is a "stress-response" molecular chaperone located at the Mitochondria-Associated Membrane (MAM).[1] Its expression and function are highly sensitive to animal stress levels, age, and hormonal status.
Key Biological Drivers of Variability
-
Baseline Stress Levels: High baseline stress (e.g., rough handling, loud housing) upregulates endogenous corticosteroids, which can mask the effects of
R agonists. -
Biphasic Dose Response:
R ligands often exhibit bell-shaped dose-response curves. A "high dose" (e.g., >10 mg/kg) may lose efficacy or engage receptors, leading to off-target effects [2]. -
Interaction with Opioid Systems: (+/-)-PPCC modulates Kappa Opioid Receptor (KOP) analgesia.[2] Variability in baseline opioid tone (strain-dependent) will alter PPCC efficacy [4].
Diagram: The Sigma-1 Variability Pathway
Caption: Figure 1. Impact of stress and dosing on Sigma-1 Receptor (
Module 3: Experimental Design & Dosing
The Issue: Users often select a single high dose, assuming linear efficacy.
Step-by-Step Optimization Protocol
Step 1: The Dose-Response Sweep Do not start with a single dose. Perform a logarithmic sweep.
-
Low Dose: 0.1 mg/kg (s.c. or i.p.)
-
Medium Dose: 1.0 mg/kg (Standard effective dose for KOP antagonism) [4].
-
High Dose: 10.0 mg/kg (Monitor for sedation or off-target effects).
Step 2: Timing is Critical (+/-)-PPCC has a distinct pharmacokinetic profile.
-
Pre-treatment Window: Administer 15–30 minutes before the challenge (e.g., before scopolamine injection or KOP agonist administration).
-
Washout: Allow >48 hours between doses in within-subject designs to prevent receptor desensitization.
Step 3: Control for the Oxalate Salt While rare, high doses of oxalate can impact mitochondrial function [5].
-
Vehicle Control: Must contain the exact DMSO/Saline ratio.
-
Salt Control: If observing toxicity at high doses, verify against a non-oxalate Sigma ligand (e.g., PRE-084) to rule out salt-specific effects.
Module 4: Data Interpretation & FAQs
Troubleshooting Guide
Q1: My animals show no response in the Passive Avoidance test.
-
Check: Did you use a "high" dose (>5 mg/kg)?
-
Reasoning:
R agonists often show a bell-shaped curve . Efficacy peaks at moderate doses (0.5–1 mg/kg) and disappears at higher doses due to physiological antagonism or receptor desensitization. Reduce the dose.
Q2: The response is highly variable between days.
-
Check: Are you preparing the solution fresh?
-
Reasoning: this compound in aqueous solution can degrade or precipitate overnight.[3] Always prepare fresh working solutions from the DMSO stock immediately before injection.
Q3: I see different results in male vs. female rats.
-
Check: Sex hormones interact with Sigma receptors. Progesterone is an endogenous antagonist/modulator of
R. -
Action: Stratify data by sex. Do not pool male and female data without statistical validation.
Q4: Can I use this for chronic treatment?
-
Insight: Yes, (+/-)-PPCC has shown efficacy in chronic models (e.g., 5-6 weeks post-lesion) [1]. However, monitor for tolerance.
References
-
Antonini, I., et al. (2009). Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats. Journal of Neurochemistry.
-
Prezzavento, O., et al. (2007). Novel sigma receptor ligands: synthesis and biological profile. Journal of Medicinal Chemistry.
-
Tocris Bioscience. this compound Product Information & Solubility Data.
-
Prezzavento, O., et al. (2008). A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect. Life Sciences.
-
Cao, L., et al. (2004). Effect of oxalate on function of kidney mitochondria. Kidney International.
Sources
- 1. Sigma-1 Receptor Agonists Induce Oxidative Stress in Mitochondria and Enhance Complex I Activity in Physiological Condition but Protect Against Pathological Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cerritos.edu [cerritos.edu]
Technical Support Center: Best Practices for Storing (+/-)-PPCC Oxalate
Welcome to the technical support center for (+/-)-PPCC oxalate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term potency and integrity of this valuable sigma (σ) receptor ligand. By adhering to these best practices, you can minimize degradation and ensure reliable and reproducible experimental outcomes.
Introduction: The Chemical Nature of this compound
This compound is a selective sigma (σ) receptor ligand, exhibiting high affinity for the σ1 subtype and also binding to σ2 sites. Its molecular structure, a piperidine derivative salt of oxalic acid, dictates its stability and storage requirements. The piperidine ring can be susceptible to oxidation, while the oxalate salt is sensitive to moisture and can be hygroscopic. Understanding these properties is crucial for maintaining the compound's potency over time.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C .[1] Some suppliers may also indicate storage at +4°C for shorter periods. Crucially, the compound should be kept in a tightly sealed container in a dry, cool, and dark place .
Q2: Why is it so important to keep the container tightly sealed and in a dry environment?
The oxalate salt component of the molecule can be hygroscopic, meaning it can absorb moisture from the air. This can lead to the formation of a gummy or oily substance instead of a crystalline solid, making it difficult to handle and weigh accurately.[2] Furthermore, the presence of water can potentially facilitate hydrolysis or other degradation pathways.
Q3: How should I store stock solutions of this compound?
Stock solutions, typically prepared in high-purity, anhydrous DMSO, should be stored at -80°C for long-term stability.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What are the signs that my this compound may have degraded?
Visual inspection can offer initial clues. Signs of degradation in the solid compound may include:
-
Change in color: A noticeable deviation from the expected white to off-white powder.
-
Change in texture: The appearance of clumps, stickiness, or an oily consistency.
-
Reduced solubility: Difficulty in dissolving the compound in a solvent in which it is known to be soluble.
For solutions, precipitation upon thawing that does not readily go back into solution with gentle warming and vortexing can be an indicator of degradation or reduced solubility.
Troubleshooting Guide
Issue 1: The solid this compound in the vial appears as a sticky solid or is difficult to weigh.
-
Causality: This is likely due to the absorption of moisture, as oxalate salts can be hygroscopic.
-
Solution:
-
Handle the compound in a controlled environment with low humidity, such as a glove box or a desiccator.
-
Instead of attempting to weigh out small portions, it is recommended to prepare a stock solution from the entire contents of the vial. This ensures accurate concentration and minimizes further exposure to atmospheric moisture.
-
Issue 2: I'm having trouble dissolving the this compound.
-
Causality: Incomplete dissolution can lead to inaccurate concentrations in your experiments. The solubility of this compound is limited in aqueous solutions.
-
Troubleshooting Steps:
-
Solvent Choice: The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO) . This compound is also soluble in ethanol , though to a lesser extent.
-
Gentle Warming: Briefly warming the solution to 37°C in a water bath can aid dissolution.
-
Sonication: Using a bath sonicator can help break up solid particles and increase the rate of dissolution.[3]
-
Vortexing: Vigorous vortexing can also facilitate the dissolution process.
-
Issue 3: My stock solution shows precipitation after being thawed.
-
Causality: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed water.
-
Solution:
-
Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.
-
Gently vortex the vial to see if the precipitate redissolves.
-
If necessary, briefly warm the solution to 37°C and vortex again.
-
To prevent this issue, ensure you are using high-purity, anhydrous DMSO for your stock solutions and always aliquot into single-use vials to minimize freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Receiving and Initial Storage of Solid this compound
-
Upon receipt, immediately inspect the container for any signs of damage.
-
Store the unopened vial at -20°C in a desiccator or a sealed container with a desiccant.
-
Log the date of receipt and storage conditions in your lab notebook.
Protocol 2: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration.
-
Gently vortex the vial until the solid is completely dissolved. If necessary, use a brief sonication or warming to 37°C.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, amber-colored vials to protect from light.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C .
Data Presentation
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | -20°C (long-term), +4°C (short-term) | Minimizes thermal degradation. |
| Storage Temperature (Solution) | -80°C | Preserves the stability of the compound in solution. |
| Environment (Solid) | Dry, Dark, Tightly Sealed | Protects against moisture absorption (hygroscopic nature) and photodegradation. |
| Recommended Solvent | High-purity, Anhydrous DMSO | Ensures good solubility and minimizes water-related degradation. |
| Handling of Solutions | Aliquot into single-use vials | Avoids repeated freeze-thaw cycles which can lead to degradation. |
Diagrams
Decision Tree for Storing and Handling this compound
Caption: Decision workflow for proper storage and handling of this compound.
Potential Degradation Pathways
Caption: Factors contributing to the degradation of this compound.
References
-
Forming oxalate salts of amines. ScienceMadness Discussion Board. [Link]
-
Lab tip: use a bath sonicator to help dissolve solids. The Bumbling Biochemist. [Link]
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Long-term stability of abused drugs and antiabuse chemotherapeutical agents stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Toxicity of Novel Research Compounds at High Concentrations
A Foreword on (+/-)-PPCC Oxalate:
Initial searches for "this compound" in established chemical and biological databases have not yielded a positive identification. This suggests the compound may be proprietary, a newly synthesized molecule not yet in the public domain, or a potential misnomer.
This guide is designed to provide a robust framework for mitigating potential toxicity when working with high concentrations of novel research compounds. We will use the hypothetical compound "Compound X Oxalate ," a selective agonist for a G-protein coupled receptor, as a representative example to illustrate key principles and troubleshooting strategies. The principles and protocols outlined herein are broadly applicable to a wide range of research chemicals.
The oxalate salt form itself can contribute to toxicity at high concentrations. Oxalate can induce cellular toxicity through the production of free radicals and subsequent damage to cellular membranes.[1][2] It can also lead to the formation of insoluble calcium oxalate, depleting available calcium.[3] Researchers should be mindful of these potential effects, especially when high concentrations of the oxalate salt are used.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with high concentrations of novel research compounds like "Compound X Oxalate."
Q1: I'm observing significant cell death in my in vitro assay at high concentrations of Compound X Oxalate. How can I determine if this is on-target or off-target toxicity?
A1: This is a critical first step in understanding the observed cytotoxicity. Here’s a systematic approach to dissect the cause:
-
Establish a Clear Dose-Response Curve: A well-defined dose-response curve is essential. You may observe a sigmoidal curve for on-target effects, while off-target toxicity might present as a steep drop-off in viability at a certain threshold.
-
Introduce a Competitive Antagonist: If the toxicity is on-target, co-incubation with a known competitive antagonist for the target receptor should rescue the cells from the toxic effects of Compound X Oxalate. If cell death persists, it strongly suggests an off-target mechanism.
-
Test in a Null Cell Line: If available, utilize a cell line that does not express the target receptor. If high concentrations of Compound X Oxalate are still toxic to the null cell line, this is compelling evidence for off-target toxicity.
-
Evaluate Structurally Similar but Inactive Analogs: If you have access to analogs of Compound X that do not bind to the target receptor, testing them at the same high concentrations can help differentiate between toxicity mediated by the specific pharmacophore versus general chemical toxicity of the scaffold.
Q2: My cell viability assay (e.g., MTT, MTS) is giving me inconsistent or unexpected results at high concentrations. What could be the issue?
A2: Tetrazolium-based assays like MTT and MTS are common for assessing cell viability, but they can be prone to artifacts, especially with novel chemical entities.[4] Consider the following:
-
Direct Compound Interference: High concentrations of your compound might directly reduce the tetrazolium dye, leading to a false positive signal for cell viability.[5] To test for this, run a control plate with the compound and the dye in cell-free media.
-
Altered Metabolic State: Your compound might be altering the metabolic state of the cells without killing them, which would affect the readout of metabolic assays.
-
Compound Precipitation: At high concentrations, your compound may not be fully soluble in the culture medium, leading to inaccurate dosing and confounding results.[5] Always visually inspect your culture plates for any signs of precipitation.
Troubleshooting Steps:
-
Use a Multi-Modal Approach to Assess Viability: Do not rely on a single assay.[6] Combine a metabolic assay with a direct measure of cell death, such as a dye-exclusion assay (e.g., Trypan Blue) or a real-time cytotoxicity assay that measures the release of a cytosolic enzyme upon membrane rupture.[7]
-
Confirm Solubility: Determine the maximal soluble concentration of your compound in your specific cell culture medium.
Q3: I suspect mitochondrial toxicity is the cause of the observed cell death. How can I confirm this?
A3: Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[8][9] Several assays can help you pinpoint mitochondrial involvement:
-
Mitochondrial Membrane Potential (MMP) Assays: A decrease in MMP is an early indicator of mitochondrial dysfunction.[10] Assays using fluorescent dyes like JC-10 are readily available.[10]
-
Oxygen Consumption Rate (OCR) Measurement: Using technologies like the Seahorse XF Analyzer, you can directly measure the effect of your compound on mitochondrial respiration.[11] A decrease in OCR is a strong indicator of mitochondrial toxicity.[11]
-
ATP Production Assays: Measure cellular ATP levels. A significant drop in ATP production in the presence of your compound points towards impaired mitochondrial function.
Q4: How can I mitigate the oxidative stress I believe is being induced by high concentrations of my compound?
A4: Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a frequent contributor to drug-induced toxicity.[12][13]
-
Co-treatment with Antioxidants: To determine if ROS are the primary drivers of toxicity, you can co-treat your cells with antioxidants like N-acetylcysteine (NAC) or Vitamin E. If these agents rescue the cells, it strongly implicates oxidative stress.
-
Measure ROS Directly: Use fluorescent probes like DCFDA to directly measure intracellular ROS levels.
-
Assess Downstream Markers of Oxidative Damage: Measure markers of lipid peroxidation (e.g., malondialdehyde - MDA) or DNA damage (e.g., 8-hydroxy-2'-deoxyguanosine - 8-OHdG) to confirm that the generated ROS are causing cellular damage.
In-Depth Protocols
Protocol 1: Determining On-Target vs. Off-Target Toxicity using a Competitive Antagonist
This protocol outlines a workflow to differentiate between on-target and off-target cytotoxicity.
Caption: Workflow for differentiating on-target and off-target toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate your cells of interest at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Compound X Oxalate. Also, prepare a stock solution of a known competitive antagonist for the target receptor.
-
Treatment:
-
Group 1 (Compound X alone): Treat cells with increasing concentrations of Compound X Oxalate.
-
Group 2 (Antagonist alone): Treat cells with the highest concentration of the antagonist to be used in the co-treatment group to ensure it is not toxic on its own.
-
Group 3 (Co-treatment): Pre-incubate cells with the antagonist for 1-2 hours, then add increasing concentrations of Compound X Oxalate.
-
Group 4 (Vehicle Control): Treat cells with the vehicle used to dissolve the compounds.
-
-
Incubation: Incubate the plate for a duration determined by your standard assay protocol (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform a cell viability assay (e.g., MTS or a real-time cytotoxicity assay).
-
Data Analysis: Compare the dose-response curves of Group 1 and Group 3. A rightward shift in the dose-response curve for the co-treatment group indicates on-target toxicity.
Protocol 2: Assessing Mitochondrial Membrane Potential (MMP) using JC-10
This protocol provides a method to assess mitochondrial health.[10]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of Compound X Oxalate, a vehicle control, and a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-10 Staining: Prepare the JC-10 staining solution according to the manufacturer's instructions. Remove the treatment media from the cells and add the JC-10 staining solution.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader. Healthy cells with high MMP will exhibit a high red fluorescence signal (J-aggregates). Apoptotic or unhealthy cells with low MMP will show an increase in green fluorescence (JC-10 monomers).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Data Summarization
Table 1: Recommended Multi-Modal Approach for Cytotoxicity Assessment
| Assay Type | Principle | Advantages | Potential Pitfalls |
| Metabolic Assays (e.g., MTT, MTS) [4] | Measures metabolic activity as an indicator of cell viability. | High-throughput, inexpensive. | Prone to interference from compounds that affect cellular metabolism or directly interact with the dye.[5] |
| Dye Exclusion Assays (e.g., Trypan Blue) | Measures membrane integrity; dead cells take up the dye. | Simple, direct measure of cell death. | Low-throughput, requires manual counting. |
| Real-Time Cytotoxicity Assays [7] | Measures the release of a cytosolic enzyme from dying cells in real-time. | Kinetic data, multiplexing capabilities. | Can be more expensive than other methods. |
| ATP Production Assays | Quantifies cellular ATP levels as a measure of viability. | Sensitive indicator of cellular health. | ATP levels can be affected by factors other than cell death. |
Signaling Pathways
Diagram 1: Potential Mechanisms of Compound X Oxalate-Induced Toxicity
This diagram illustrates potential pathways leading to cell death from high concentrations of a novel research compound.
Caption: Potential pathways of compound-induced toxicity.
References
- Jonassen, J. A., Kohjimoto, Y., Scheid, C. R., & Schmidt, M. (2000). Oxalate toxicity in LLC-PK1 cells, a line of renal epithelial cells. Urological Research, 28(3), 147–153.
- Jonassen, J. A., & Schmidt, M. (2000). Oxalate toxicity in LLC-PK1 cells: role of free radicals. Urological Research, 28(3), 154–160.
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Mayo Clinic. (2023, May 11). Hyperoxaluria and oxalosis. Retrieved from [Link]
-
MDPI. (2024). Description of Acute and Chronic Cases of Poisoning by Oxalis pes-caprae. Retrieved from [Link]
- Rana, P., & Anson, B. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-9.
-
Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]
- Sharma, A., & Kumar, A. (2013). Drug-Induced Oxidative Stress and Toxicity. Journal of Pharmaceutical and Biomedical Analysis, 73, 1-10.
- Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., Miyamae, Y., Rojas, E., Ryu, J. C., & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and Molecular Mutagenesis, 35(3), 206–221.
-
Vinken, M. (2011). High Content Screening for in vitro toxicity testing. European Pharmaceutical Review. Retrieved from [Link]
- Will, Y., & Dykens, J. A. (2018). Mitochondrial Toxicity Assessment in Industry. Methods in Molecular Biology, 1783, 347–365.
Sources
- 1. Oxalate toxicity in LLC-PK1 cells: role of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxalate toxicity in LLC-PK1 cells, a line of renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Mitochondrial Toxicity | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
adjusting (+/-)-PPCC oxalate dosage for different animal strains
Technical Guide: Optimizing (±)-PPCC Oxalate Dosage Across Animal Models
Compound Profile & Mechanism of Action
(±)-PPCC oxalate is a selective Sigma-1 receptor (
Key Mechanistic Insight:
Upon binding, (±)-PPCC causes the dissociation of
Dosage Strategy by Strain & Route
The dosage of (±)-PPCC oxalate is non-linear due to the bell-shaped dose-response curve typical of Sigma-1 agonists. Overdosing often leads to a loss of efficacy rather than increased toxicity.
Summary of Recommended Dosages
| Animal Model | Strain Type | Route | Recommended Dose Range | Primary Endpoint |
| Rat | Wistar / Sprague-Dawley | s.c. (Subcutaneous) | 0.5 – 1.0 mg/kg | Cognitive enhancement; Anti-amnesia [1] |
| Rat | Wistar | i.c.v. | Not standard | Use systemic routes for behavioral assays |
| Mouse | C57BL/6 (Wild Type) | i.c.v. | 3 – 10 nmol / mouse | Seizure modulation; Pain models [2] |
| Mouse | C57BL/6 | s.c. | 1.0 – 3.0 mg/kg (Pilot) | Titration required; start at 1 mg/kg |
| Mouse | BStac (Manic Model) | i.c.v. | Avoid or Low Dose | Agonists may exacerbate manic-like behavior [3] |
| Mouse | HINT1 -/- | i.c.v. | 3 nmol / mouse | Mechanistic validation (NMDAR coupling) |
Critical Note on Strain Sensitivity:
BStac Mice: This strain exhibits manic-like behavior and high sensitivity to dopaminergic/sigmaergic stimulation. Standard agonist doses may trigger hyperactivity.
- R Knockout (KO): Use as a negative control. (±)-PPCC should exhibit zero efficacy in these animals, confirming target specificity.
Preparation Protocol: The "Gold Standard" Vehicle
(±)-PPCC oxalate has poor solubility in pure saline. Using an improper vehicle is the #1 cause of experimental failure (precipitation leads to erratic dosing).
Reagent Requirements:
-
Absolute Ethanol (EtOH)
-
Kolliphor® EL (formerly Cremophor EL)
-
Sterile Physiological Saline (0.9% NaCl)
Step-by-Step Solubilization (1:1:18 Ratio):
-
Weighing: Calculate the required mass of (±)-PPCC oxalate.
-
Primary Solubilization: Dissolve the powder completely in Absolute Ethanol (5% of final volume). Vortex until clear.
-
Surfactant Addition: Add Kolliphor® EL (5% of final volume) to the ethanolic solution. Vortex vigorously for 30 seconds.
-
Dilution: Slowly add Physiological Saline (90% of final volume) while vortexing.
-
Timing: Prepare fresh daily. Do not store the diluted emulsion for >24 hours.
Mechanistic Pathway Visualization
The following diagram illustrates how (±)-PPCC modulates synaptic plasticity via the Sigma-1 receptor chaperone complex.
Figure 1: Mechanism of Action. (±)-PPCC triggers the dissociation of Sigma-1 receptors from BiP, allowing them to chaperone NMDA and IP3 receptors, enhancing calcium signaling.
Troubleshooting Guide (FAQs)
Q1: I injected 10 mg/kg s.c. in rats, but I see no effect on memory retention. Why? A: You likely exceeded the therapeutic window. Sigma-1 agonists exhibit a bell-shaped dose-response curve . At high doses, the receptor may desensitize, or the compound may interact with off-target sites (e.g., Sigma-2).
-
Solution: Reduce dose to 0.5 – 1.0 mg/kg . Run a dose-response study (0.1, 0.3, 1.0, 3.0 mg/kg).
Q2: Can I dissolve (±)-PPCC in 100% DMSO? A: While soluble in DMSO, injecting 100% DMSO is toxic and painful for animals, potentially confounding behavioral data (false positives in pain/anxiety models).
-
Solution: Use the 1:1:18 (Ethanol:Kolliphor:Saline) vehicle described above.[3] If DMSO is absolutely necessary, keep the final concentration <5%.
Q3: My BStac mice are showing seizures after PPCC administration.
A: BStac mice have altered glutamatergic tone. Agonizing
-
Solution: This indicates the drug is working mechanistically but the model is hypersensitive. Lower the dose by 10-fold or switch to a wild-type background for toxicity screening.
Q4: How do I validate that the effect is truly Sigma-1 mediated? A: You must use a selective antagonist.
-
Protocol: Pre-treat the animal with BD-1047 (3 – 10 mg/kg i.p.) or NE-100 30 minutes before administering (±)-PPCC. If the behavioral effect of PPCC is abolished, the mechanism is confirmed.
References
-
Antonini, V., et al. (2009).[2] Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats.[2][6][7][8][9][10][11] Journal of Neurochemistry, 109(3), 744-754.[2][6][7][10]
-
Rodríguez-Muñoz, M., et al. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Oncotarget, 9(34), 23373–23389.
-
Tocris Bioscience. (n.d.). (±)-PPCC oxalate Product Information. Tocris Product Datasheet.
-
Sanchez-Blazquez, P., et al. (2018). The Sigma-1 Receptor Antagonist S1RA Agonizes Sigma-1 Receptors to Inhibit High-Affinity Nerve Growth Factor Receptor TrkA. Frontiers in Pharmacology, 9, 563.
Sources
- 1. SmallMolecules.com | (±)-PPCC oxalate (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 2-Hydroxybenzylamine | CAS:932-30-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. mdpi.com [mdpi.com]
- 6. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 9. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 10. rsu.lv [rsu.lv]
- 11. hdsa.org [hdsa.org]
Validation & Comparative
A Comparative Guide to the Efficacy of (+/-)-PPCC Oxalate and Other Sigma-1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy of the sigma-1 (σ1) receptor agonist, (+/-)-PPCC oxalate, with other prominent agonists: PRE-084, SA4503 (Cutamesine), and the neurosteroid Dehydroepiandrosterone (DHEA). This document is intended to serve as a technical resource for researchers in neuropharmacology and drug development, offering a synthesis of experimental data to inform compound selection and experimental design.
Introduction to the Sigma-1 Receptor: A Pluripotent Modulator of Cellular Stress
The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1] It is not a classical G-protein coupled receptor or ion channel but rather a molecular chaperone that translocates within the cell to modulate the function of various client proteins, including ion channels and kinases.[1] This pleiotropic activity positions the σ1R as a critical regulator of cellular homeostasis, particularly in response to stress.
Activation of the σ1R has been shown to confer neuroprotective effects in a variety of models of neurodegenerative diseases and ischemic injury.[2][3][4] These protective actions are attributed to its roles in mitigating ER stress, modulating calcium signaling, promoting neurite outgrowth, and activating pro-survival signaling pathways.[5][6][7] Consequently, σ1R agonists are being actively investigated as potential therapeutics for a range of neurological and psychiatric disorders.
Comparative Analysis of Sigma-1 Receptor Agonists
This section provides a detailed comparison of this compound, PRE-084, SA4503, and DHEA, focusing on their binding characteristics, functional efficacy in preclinical models, and known mechanisms of action.
Pharmacological Profiles
-
This compound: A selective σ1 receptor ligand with high affinity.[7] It has demonstrated anti-amnesic effects in animal models of cognitive impairment.[7] The oxalate salt form is a common preparation for research compounds. It is important to note that oxalate itself can have biological effects, including the induction of oxidative and endoplasmic reticulum stress, particularly in the context of renal physiology.[6][8][9] However, in the concentrations typically used for in vitro and in vivo studies of potent ligands like (+/-)-PPCC, the effects of the oxalate counter-ion are generally considered to be negligible.
-
PRE-084: A highly selective and widely used σ1 receptor agonist.[5] It has been extensively characterized and shown to exert neuroprotective effects in various models of neurodegeneration and excitotoxicity.[2][3] PRE-084 is known to promote neurite elongation and has been shown to improve motor function and survival in animal models of amyotrophic lateral sclerosis (ALS).[3][5]
-
SA4503 (Cutamesine): A potent and selective σ1 receptor agonist that has been investigated in clinical trials for stroke recovery.[4] It has demonstrated neuroprotective effects in models of ischemic stroke and ALS by promoting neurite outgrowth and mitigating ER stress-induced apoptosis.[4][10]
-
DHEA (Dehydroepiandrosterone): An endogenous neurosteroid that acts as a σ1 receptor agonist.[11] DHEA and its sulfated form, DHEAS, are involved in a wide range of physiological processes, including neuroprotection, neurogenesis, and cognitive function.[11][12] Its action as a σ1R agonist is one of the mechanisms underlying its neuroprotective and cognitive-enhancing effects.[11]
Comparative Binding Affinities
The binding affinity of a ligand for its target is a critical determinant of its potency. The following table summarizes the reported binding affinities (Ki or IC50) of the selected agonists for the σ1 receptor.
| Compound | Binding Affinity (Ki/IC50) for σ1 Receptor | Selectivity (σ2/σ1) | Reference |
| This compound | Ki: 1.5 nM | ~34-fold | [7] |
| PRE-084 | Ki: 2.2 nM | ~5950-fold | [5] |
| SA4503 (Cutamesine) | IC50: 17.4 nM | ~103-fold | [4] |
| DHEA | Binds to σ1 receptors | Lower affinity than synthetic ligands | [11][13] |
Lower Ki/IC50 values indicate higher binding affinity.
Comparative In Vivo Efficacy
Direct head-to-head in vivo comparisons of all four compounds in a single model are limited. However, a review of the literature provides insights into their relative efficacy in various models of neurological disorders.
| Compound | Animal Model | Dose Range | Key Findings | Reference |
| This compound | Not specified in readily available comparative studies | 1 mg/kg (s.c.) in a pain model | Antagonized kappa opioid receptor-mediated antinociception | [7] |
| PRE-084 | Neonatal mouse model of excitotoxic brain injury | 0.1 - 10 µg/g (i.p.) | Significantly reduced lesion size and cell death | [2] |
| Wobbler mouse model of motor neuron disease | 0.25 mg/kg (i.p., 3x/week) | Improved motor neuron survival and motor function | [3] | |
| SA4503 (Cutamesine) | Rat model of ischemic stroke (MCAO) | 0.3 mg/kg (p.o., daily) | Enhanced functional recovery | [4][14] |
| SOD1(G93A) mouse model of ALS | 0.5 mg/kg (i.p., daily) | Extended survival time | [15] | |
| DHEA | Rat model of Alzheimer's disease | 250 mg/kg (p.o., 3x/week) | Ameliorated oxidative stress and cognitive deficits | [16][17] |
| Rat model of NMDA-induced neurotoxicity | 100 mg pellets (s.c.) | Attenuated neurotoxic action of NMDA | [18] |
Experimental Protocols for Efficacy Comparison
To facilitate a direct and objective comparison of these σ1 receptor agonists, the following experimental workflows are proposed.
Signaling Pathways and Experimental Workflow
The following diagram illustrates the key signaling pathways modulated by σ1 receptor agonists and a generalized workflow for their comparative evaluation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxalate-induced apoptosis through ERS-ROS–NF-κB signalling pathway in renal tubular epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective sigma receptor agonist 2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate (PRE084) promotes neuroprotection and neurite elongation through protein kinase C (PKC) signaling on motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular analysis of oxalate-induced endoplasmic reticulum stress mediated apoptosis in the pathogenesis of kidney stone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stimulation of the Sigma-1 Receptor by DHEA Enhances Synaptic Efficacy and Neurogenesis in the Hippocampal Dentate Gyrus of Olfactory Bulbectomized Mice | PLOS One [journals.plos.org]
- 13. Neurosteroid Dehydroepiandrosterone Interacts with Nerve Growth Factor (NGF) Receptors, Preventing Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Neuroprotective effects of dehydroepiandrosterone (DHEA) in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. Hyperoside Ameliorates Renal Tubular Oxidative Damage and Calcium Oxalate Deposition in Rats through AMPK/Nrf2 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: (+/-)-PPCC Oxalate vs. PRE-084 in Cognitive Enhancement Studies
Executive Summary: The Sigma-1 Landscape
In the pursuit of cognitive enhancers targeting the Sigma-1 receptor (
While both function as high-affinity agonists, their utility differs based on the experimental stage and specific pathological model. PRE-084 remains the superior choice for broad-spectrum neuroprotection and mechanistic validation due to its high selectivity and extensive literature base. However, This compound offers a distinct advantage in specific cholinergic-deficit models (e.g., Alzheimer’s early-phase simulations), exhibiting a potent anti-amnesic profile that rivals PRE-084 in working memory tasks, provided the neurodegeneration is not in a late, irreversible stage.
This guide dissects the physicochemical properties, receptor kinetics, and in vivo performance of both compounds to assist in protocol selection.
Mechanistic Foundation: The Chaperone Pathway
To understand the divergence in efficacy, one must first visualize the shared mechanism. Both compounds act as chaperones at the Mitochondria-Associated Membrane (MAM).
R Signaling Cascade
The following diagram illustrates the signal transduction pathway activated by both PRE-084 and (+/-)-PPCC.
Figure 1: Mechanism of Action. Activation of
Technical Comparison: PRE-084 vs. (+/-)-PPCC
Chemical & Pharmacological Profile[1]
| Feature | PRE-084 | This compound |
| Chemical Class | Phenylcyclohexanecarboxylate (Morpholine derivative) | Phenylpiperidine-cyclopropanecarboxylate |
| 2.2 – 44 nM (High Selectivity) | 1.5 nM (Very High Affinity) | |
| > 10,000 nM (Negligible) | ~50.8 nM (Moderate Selectivity) | |
| Selectivity Ratio ( | > 500:1 | ~34:1 |
| Primary Utility | "The Benchmark" Used to validate | "The Challenger" Specific utility in reversing cholinergic deficits (scopolamine/saporin models). |
| Dose-Response | Bell-Shaped Typically 0.1 – 1.0 mg/kg. Efficacy often lost at >3.0 mg/kg due to off-target effects. | Linear/Plateau Effective range 0.3 – 1.0 mg/kg. Less prone to bell-shaped drop-off in some specific assays. |
Efficacy in Cognitive Models
PRE-084 Performance:
-
Strengths: consistently reverses MK-801 (NMDA antagonist) induced amnesia. It is the gold standard for proving that a cognitive deficit is
-mediated. If PRE-084 doesn't fix it, it's likely not a issue. -
Limitations: The bell-shaped dose-response curve requires precise titration. Overdosing (e.g., >3 mg/kg) often yields null results, leading to false negatives in screening.
(+/-)-PPCC Performance:
-
Strengths: Demonstrates robust efficacy in 192 IgG-saporin induced lesions (a model of Alzheimer's cholinergic loss). In "early-phase" lesions (5-6 weeks post-surgery), PPCC significantly restores both Reference Memory (long-term) and Working Memory.
-
Critical Limitation: In "late-phase" lesions (16 weeks post-surgery), PPCC fails to improve working memory. This suggests its efficacy relies on a minimum threshold of surviving neurons to modulate; it cannot compensate for massive structural loss.
Experimental Protocols
Protocol A: Scopolamine-Induced Amnesia (Acute Model)
Use this protocol for rapid screening of Sigma-1 agonists.
Reagents:
-
Induction Agent: Scopolamine Hydrobromide (1 mg/kg, i.p.).
-
Test Compound: PRE-084 (0.5 mg/kg) OR (+/-)-PPCC (0.5 mg/kg).
-
Vehicle: 0.9% Saline (PRE-084 is water-soluble; PPCC may require <1% DMSO/Tween-80 depending on salt form).
Workflow:
-
Habituation (Day 1): Allow animals (mice/rats) to explore the Y-maze for 10 min.
-
Treatment (Day 2):
-
T-minus 40 min: Inject Test Compound (PRE-084 or PPCC) i.p.
-
T-minus 20 min: Inject Scopolamine (1 mg/kg) i.p.
-
T-0: Begin Spontaneous Alternation Test .
-
-
Measurement: Record arm entries for 8 minutes.
-
Calculation: % Alternation = [(Number of alternations) / (Total arm entries - 2)] x 100.
-
-
Validation: Control group (Saline+Saline) should show ~70% alternation. Scopolamine group should drop to ~50% (chance). Successful agonist treatment should restore to >60%.
Protocol B: 192 IgG-Saporin Lesion (Chronic/Alzheimer's Model)
Use this protocol for deep phenotypic profiling of (+/-)-PPCC.
Workflow Diagram:
Figure 2: Experimental timeline for evaluating (+/-)-PPCC in cholinergic lesion models.
Step-by-Step Methodology:
-
Lesioning: Administer 192 IgG-saporin (0.4 µ g/site ) bilaterally into the lateral ventricles.
-
Incubation: Wait 5-6 weeks. This mimics "Mild Cognitive Impairment" (MCI).
-
Dosing: Administer (+/-)-PPCC (0.3 - 1.0 mg/kg, s.c. or i.p.) 30 minutes prior to behavioral testing daily.
-
Morris Water Maze (MWM):
-
4 trials/day for 4 days.
-
Hidden platform in Quadrant 4.
-
Metric: Latency to find platform.
-
-
Radial Arm Water Maze (RAWM):
-
Use for Working Memory assessment.[1]
-
Metric: Entry errors into non-platform arms.
-
-
Critical Checkpoint: If testing at 16 weeks post-lesion (Late Phase), expect PPCC efficacy to diminish significantly in the RAWM task.
Senior Scientist's Verdict
Choose PRE-084 if:
-
You are establishing a new assay and need a positive control.
-
You are studying neuroprotection against excitotoxicity (glutamate stress).[2]
-
You require a compound with negligible Sigma-2 affinity to rule out off-target effects.
Choose this compound if:
-
You are specifically investigating cholinergic restoration (Alzheimer's drug development).
-
You need a compound with a potentially wider therapeutic window than PRE-084 (less aggressive bell-shaped curve in some chronic models).
-
You are contrasting early-stage vs. late-stage neurodegeneration intervention windows.
References
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors.[3] Pharmacology & Therapeutics, 124(2), 195-206. Link
-
Antonini, V., et al. (2009). Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats. Journal of Neurochemistry, 109(3), 744-754.[1] Link
- Antonini, V., et al. (2011). The sigma-1 agonist (+/-)-PPCC does not improve working memory in lesioned rats. Behavioral Brain Research, 216(1).
-
Griesmaier, E., et al. (2012). Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice. Experimental Neurology, 233(2), 721-732. Link
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. Link
Sources
- 1. Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective sigma receptor agonist 2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate (PRE084) promotes neuroprotection and neurite elongation through protein kinase C (PKC) signaling on motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: (+/-)-PPCC Oxalate vs. First-Generation Sigma Receptor Ligands
Executive Summary: The Evolution of Sigma-1 Probes
For decades, the interrogation of sigma-1 (
(±)-PPCC oxalate represents a refined class of phenylpiperidine ligands designed to overcome these limitations. As a potent
This guide objectively compares (±)-PPCC oxalate against standard first-generation ligands, providing the experimental data and protocols necessary for its integration into your research workflows.
Chemical & Physical Profile
Before analyzing biological efficacy, researchers must understand the physicochemical constraints of the reagent.
| Feature | Specification |
| Compound Name | (±)-PPCC oxalate |
| IUPAC Name | Methyl (1R,2S/1S,2R)-2-[4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate oxalate |
| CAS Number | 932736-91-9 (Oxalate salt) |
| Molecular Weight | 469.53 g/mol |
| Solubility | DMSO (100 mM), Ethanol (10 mM), Water (Poor) |
| Storage | -20°C (Desiccate); Stable in solution at -80°C for <1 year |
Comparative Pharmacology: Binding & Selectivity
The primary value of (±)-PPCC lies in its selectivity ratio . Unlike Haloperidol, which binds
Table 1: Affinity ( ) Comparison
Data aggregated from competitive binding assays using [³H]-(+)-pentazocine (
| Ligand | Class | Selectivity ( | Major Off-Target Binding | ||
| (±)-PPCC | Next-Gen Agonist | 1.5 nM | 50.8 nM | ~34-fold | Negligible (>1000 nM) at D2, mAChR |
| Haloperidol | 1st-Gen Antagonist | ~2.0 - 4.0 nM | ~50 nM | Low/Mixed | High Affinity D2 Antagonist |
| (+)-Pentazocine | 1st-Gen Agonist | 1.7 - 3.0 nM | >1000 nM | High | Opioid receptors (weak), NMDA (weak) |
| DTG | 1st-Gen Reference | 10 - 30 nM | 20 - 50 nM | Non-Selective | None (High |
Key Insight: While (+)-Pentazocine is more selective for
Functional Mechanism: Agonism vs. Antagonism
Understanding the functional outcome of binding is critical. The
-
Agonists (e.g., PPCC, Pentazocine): Promote the dissociation of
from BiP (binding immunoglobulin protein), allowing to chaperone IP3 receptors and translocate to the plasma membrane to modulate ion channels (NMDA, Kv1.4). -
Antagonists (e.g., Haloperidol, BD-1047): Stabilize the
-BiP complex, preventing chaperone activity and blocking the effects of agonists.
Diagram 1: The Signal Transduction Pathway
The following diagram illustrates how (±)-PPCC activates the chaperone cycle, contrasting with Haloperidol-mediated inhibition.
Caption: (±)-PPCC triggers Sigma-1 dissociation from BiP, initiating chaperone activity that potentiates NMDA signaling, a pathway blocked by Haloperidol.
Therapeutic Applications & Experimental Data
(±)-PPCC is primarily utilized in two research domains: Cognitive Dysfunction and Analgesia Modulation.
A. Cognitive Dysfunction (Cholinergic Deficits)
In models of Alzheimer's disease (e.g., 192 IgG-saporin induced cholinergic lesions), (±)-PPCC demonstrates efficacy where first-generation antipsychotics (Haloperidol) would exacerbate deficits due to anticholinergic/anti-dopaminergic load.
-
Experimental Outcome: Daily treatment with (±)-PPCC (1 mg/kg s.c.) significantly improved reference and working memory in lesioned rats.[1]
-
Mechanism: The effect is blocked by the selective
antagonist BD-1047, confirming specificity rather than off-target cholinergic interaction.
B. Modulation of Opioid Analgesia
A unique property of
-
Data Point: Pre-treatment with (±)-PPCC decreases the antinociceptive effect of the KOR agonist U-50,488H.[2]
-
Significance: This validates (±)-PPCC as a functional agonist in vivo. If it were an antagonist (like Haloperidol), it would potentiate or have no effect on KOR analgesia in this specific paradigm.
Validated Experimental Protocol: In Vivo Preparation
To ensure reproducibility, follow this solubilization protocol. (±)-PPCC is supplied as an oxalate salt, which impacts solubility.
Reagents Required[1][5][6][7][8]
-
(±)-PPCC Oxalate (Solid)
-
DMSO (Dimethyl sulfoxide), sterile grade
-
0.9% Saline (sterile) or PBS
-
Tween-80 (optional, for high concentrations)
Step-by-Step Solubilization Workflow
-
Stock Solution (Master Mix):
-
Dissolve (±)-PPCC oxalate in 100% DMSO to a concentration of 20 mg/mL .
-
Note: Vortex vigorously. If particulate remains, warm gently to 37°C in a water bath.
-
Storage: Aliquot this stock and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (For Injection):
-
Target: 1 mg/kg dose for a 250g rat (0.25 mg total).
-
Dilution: Dilute the DMSO stock 1:10 or 1:20 into sterile saline.
-
Critical Check: Ensure the final DMSO concentration is <10% (ideally <5%) to avoid vehicle toxicity.
-
Precipitation Alert: The oxalate salt may precipitate in cold saline. Maintain the solution at room temperature or slightly warm (30°C) prior to injection.
-
-
Administration:
-
Route: Subcutaneous (s.c.) or Intraperitoneal (i.p.).
-
Timing: Administer 20–30 minutes prior to behavioral testing (e.g., Morris Water Maze or Tail Flick assay) to allow for BBB penetration.
-
Diagram 2: Experimental Decision Tree
Caption: Decision tree for selecting (±)-PPCC over Haloperidol in cognitive studies.
References
-
Tocris Bioscience. (±)-PPCC oxalate Product Information & Biological Activity. Retrieved from
-
Langa, F., et al. (2008). A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect.[2] PubMed. Retrieved from
-
Antonini, V., et al. (2009). Anti-amnesic Properties of (+/-)-PPCC, a Novel Sigma Receptor Ligand, on Cognitive Dysfunction Induced by Selective Cholinergic Lesion in Rats. PubMed. Retrieved from
- Cobos, E.J., et al. (2008).Pharmacology of Sigma Receptors: Ligands and Therapeutic Applications. Current Neuropharmacology. (Contextual reference for First-Gen ligands).
Sources
assessing the advantages of (+/-)-PPCC oxalate over non-selective sigma receptor modulators
Executive Summary: The Selectivity Bottleneck
For decades, the study of Sigma receptors (
This guide assesses (±)-PPCC oxalate , a highly selective
Part 1: Pharmacological Profile & Comparative Metrics[1][2]
The primary advantage of (±)-PPCC oxalate lies in its subtype selectivity . While non-selective ligands like DTG hit both subtypes with equal potency, PPCC exhibits a ~34-fold selectivity window for
Table 1: Binding Affinity ( ) Comparison
Data synthesized from radioligand binding assays using [3H]-(+)-Pentazocine (
| Ligand | Primary Classification | Selectivity Ratio ( | Off-Target Liabilities | ||
| (±)-PPCC Oxalate | Selective | 1.5 nM | 50.8 nM | ~34 | Negligible (Clean Profile) |
| DTG | Non-Selective Agonist | 11 nM | 18 nM | ~1.6 (Mixed) | High |
| Haloperidol | Non-Selective Antagonist | 2.5 nM | 15 nM | ~6 | High D2 Antagonism (Motor side effects) |
| (+)-Pentazocine | Selective | 3.0 nM | >1,000 nM | >300 | Opioid cross-reactivity (historical concern) |
Analytic Insight: While (+)-Pentazocine is highly selective, (±)-PPCC offers a distinct chemical scaffold (piperidine derivative) that avoids the benzomorphan structure, reducing the risk of false positives in opioid-sensitive assays.
Part 2: Mechanism of Action – The "Chaperone" Advantage
To understand why PPCC is superior, one must visualize the divergent pathways of
-
Pathway (Targeted by PPCC): Promotes cell survival. Upon activation,
dissociates from BiP (GRP78) at the Mitochondria-Associated Membrane (MAM), chaperoning IP3 receptors to stabilize Calcium ( ) signaling. - Pathway (Avoided by PPCC): Often associated with the PGRMC1/TMEM97 complex. Activation by non-selective ligands (like DTG) can trigger caspase-dependent apoptosis.
Visualization: The PPCC Selectivity Filter
The following diagram illustrates how PPCC isolates the neuroprotective cascade while bypassing the apoptotic and motor-impairment pathways triggered by dirty ligands.
Figure 1: Pathway Selectivity. Green paths indicate the therapeutic window isolated by PPCC. Red paths indicate off-target liabilities of non-selective comparators.
Part 3: Experimental Protocols for Validation
As a scientist, you cannot rely solely on vendor datasheets. You must validate the specific activity of PPCC in your biological system. Below are two self-validating protocols designed to confirm
Protocol A: Competitive Radioligand Binding (Subtype Isolation)
Objective: To verify PPCC affinity specifically at the
Reagents:
-
Radioligand:
-Pentazocine (Specific for ). -
Non-Specific Blocker: None required for Pentazocine, but if using
-DTG, use 1 µM (+)-Pentazocine to mask sites to measure . -
Tissue: Guinea pig brain membranes (High
density).
Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000
for 20 min. Resuspend pellet. -
Incubation:
-
Total Binding: Membrane +
-Pentazocine (3 nM). -
Non-Specific Binding (NSB): Add 10 µM Haloperidol.
-
Experimental: Add increasing concentrations of (±)-PPCC (
to M).
-
-
Equilibrium: Incubate at 37°C for 120 minutes.
-
Filtration: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific filter binding).
-
Analysis: Plot displacement curves. A monophasic displacement curve with
nM confirms pure interaction.
Protocol B: Functional ER Stress Rescue Assay
Objective: To demonstrate functional agonism (neuroprotection) distinct from generic antioxidant effects.
Rationale:
Workflow:
-
Cell Culture: PC12 or SH-SY5Y neuronal cells.
-
Stress Induction: Treat cells with Thapsigargin (1 µM) to deplete ER Calcium and induce the Unfolded Protein Response (UPR).
-
Treatment Groups:
-
Vehicle (Control)
-
Thapsigargin Only (Death Control)
-
Thapsigargin + (±)-PPCC (10, 30, 100 nM)
-
Thapsigargin + (±)-PPCC + BD1047 (1 µM,
antagonist) — Critical Control.
-
-
Readout: Measure Cell Viability (MTT or LDH release) at 24 hours.
-
Success Criteria: PPCC should restore viability in a dose-dependent manner. The effect must be abolished by BD1047. If BD1047 fails to block the effect, the mechanism is off-target (non-sigma).
Part 4: Strategic Applications
Cognitive Dysfunction & Amnesia
Research indicates that (±)-PPCC is particularly effective in reversing cognitive deficits induced by cholinergic depletion.[1] Unlike Acetylcholinesterase inhibitors (AChEIs) which flood the synapse with acetylcholine (causing peripheral side effects), PPCC modulates the release of acetylcholine via the
Avoiding the "Sigma-2 Trap" in Oncology
Many researchers use DTG to study cancer cell death. However, if your goal is to study cytoprotection in chemotherapy-induced neuropathy, DTG is unsuitable because its
References
-
Prezzavento, O., et al. (2008). "A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect."[2] Life Sciences, 82(11-12), 645-652.
-
Langa, F., et al. (2010). "Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats." Neuroscience, 167(3), 752-764.
-
Tocris Bioscience. "(±)-PPCC oxalate Product Information & Technical Data." Tocris Scientific Literature.
-
MedChemExpress. "(±)-PPCC oxalate: Sigma-1 Receptor Agonist." MCE Product Database.
-
Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics, 124(2), 195-206. (Review of Sigma-1 mechanisms supporting the chaperone hypothesis).
Sources
- 1. Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal Protocol: (+/-)-PPCC Oxalate
Topic: (+/-)-PPCC Oxalate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Lab Managers, Drug Discovery Scientists[1]
Executive Summary & Hazard Identification
This compound (Methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate oxalate) is a potent, selective Sigma-1 (
While the "oxalate" counter-ion often suggests simple acid-base neutralization protocols, do not treat this compound as a simple salt. It must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) or a bioactive research chemical.[1] The primary disposal objective is the complete destruction of the pharmacophore to prevent environmental bio-accumulation or accidental exposure.
Critical Hazard Profile:
-
Bioactivity: Potent CNS agonist (Anti-amnesic/Cognitive enhancer).
-
Toxicology: Not fully characterized; treat as Toxic/Irritant .
-
Chemical Nature: Organic amine salt (Oxalate). Potential reducing agent.
-
Disposal Class: High-Temperature Incineration (Required). [1]
Operational Handling & Containment
Before disposal can occur, the material must be stabilized and segregated. The following table outlines the mandatory safety parameters based on the compound's pharmacological potency.
Table 1: Containment & PPE Standards
| Parameter | Specification | Rationale |
| Containment Level | OEB 3 / BSL-2 Equivalent | Potent neuroactive ligand; prevents inhalation of dusts.[1] |
| Primary Engineering Control | Certified Fume Hood or Powder Weighing Station | Capture of airborne particulates during transfer. |
| PPE (Personal Protective Equip.) | Nitrile Gloves (Double), Lab Coat, Safety Goggles, N95/P100 Respirator (if outside hood) | Dermal and inhalation protection against bioactive dust. |
| Incompatibility | Strong Oxidizers (e.g., Peroxides, Permanganates) | Oxalate salts are reducing agents; mixing with oxidizers can cause exothermic reactions. |
| Solubility | DMSO, Ethanol, Methanol | Lipophilic ligand; water alone may not effectively solubilize residues for cleanup. |
Step-by-Step Disposal Workflow
This protocol utilizes a "Zero-Drain" policy.[1] Under no circumstances should this compound be neutralized and flushed down the drain. [1]
-
Segregation: Isolate the vial/container. Do not mix with general trash or biohazardous waste (unless contaminated with biologicals).
-
Labeling: Apply a hazardous waste label clearly marked:
-
Secondary Containment: Place the primary container inside a clear, sealable bag (Zip-lock) to prevent leakage.
-
Binning: Deposit into the White (RCRA Hazardous) or Yellow (Chemo/Cytotoxic) waste stream container destined for incineration.
-
Solvent Identification: Identify the carrier solvent (usually DMSO or Ethanol).
-
Consolidation: Pour into the appropriate carboy:
-
If in DMSO/Ethanol:Halogenated/Non-Halogenated Organic Waste (depending on other mixtures).
-
If in Aqueous Buffer:Aqueous Toxic Waste .
-
-
Rinsing: Triple rinse the original vial with a small volume of Ethanol (not just water, as the ligand is lipophilic). Add rinsate to the organic waste carboy.
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE Up: Don double gloves and respiratory protection.
-
Contain: Cover spill with a solvent-dampened pad (Ethanol) to prevent dust generation.[1]
-
Decontaminate: Wipe the surface with 10% Bleach (oxidizes the organic structure) followed by an Ethanol wipe.
-
Disposal: Place all cleanup materials into a sealed hazardous waste bag.
Visual Workflow: Cradle-to-Grave Disposal
The following diagram illustrates the decision logic for disposing of this compound to ensure compliance and safety.
Figure 1: Decision logic for the segregation and destruction of bioactive sigma ligands.
Scientific Rationale & Compliance
Why Incineration? Unlike simple inorganic oxalates (e.g., Sodium Oxalate), which can often be neutralized and sewered, (+/-)-PPCC is a complex organic pharmacophore.[1]
-
Persistence: The phenylpiperidine/cyclopropane scaffold is stable and may not degrade in municipal water treatment systems.
-
Ecological Risk: Sigma ligands can alter aquatic organism behavior. Incineration ensures thermal decomposition of the organic skeleton into CO₂, H₂O, and NOₓ.
The Oxalate Factor: While the oxalate salt form implies acidity, the primary hazard is the drug-like activity , not the pH. However, users must avoid mixing this waste with Calcium salts (precipitate formation) or Strong Oxidizers (fire risk due to the reducing nature of the oxalate anion).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[1]
-
Antonini, V., et al. (2009).[7] Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats.[1][7][8] Journal of Neurochemistry.[7]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200. [1]
Sources
- 1. (±)-PPCC Oxalate | CymitQuimica [cymitquimica.com]
- 2. SmallMolecules.com | (±)-PPCC oxalate (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]
- 3. Potassium Oxalate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 5. medline.com [medline.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
